5-Bromopyridine-3-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromopyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVILRJQPDYPXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605335 | |
| Record name | 5-Bromopyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65001-21-0 | |
| Record name | 5-Bromopyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyridine-3-sulfonyl chloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromopyridine-3-sulfonyl chloride: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 5-Bromopyridine-3-sulfonyl chloride. This versatile reagent serves as a critical building block in medicinal chemistry and agrochemical research, primarily owing to its reactive sulfonyl chloride group and the presence of a bromine atom, which allows for further molecular elaboration.
Core Properties
This compound is a solid at room temperature. Its core structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a sulfonyl chloride group at the 3-position.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrClNO₂S | [1] |
| Molecular Weight | 256.50 g/mol | [1] |
| Melting Point | 60-62.5 °C | [2] |
| Boiling Point | 329.171 °C at 760 mmHg (Predicted) | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in dichloromethane. Insoluble in water. | [3] |
Spectroscopic and Structural Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 65001-21-0 | [2] |
| SMILES | ClS(=O)(=O)c1cncc(Br)c1 | [1] |
| InChI | 1S/C5H3BrClNO2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H | [1] |
| InChI Key | AVILRJQPDYPXFQ-UHFFFAOYSA-N | [1] |
Reactivity and Chemical Transformations
The chemical utility of this compound is dominated by the reactivity of its sulfonyl chloride functional group and the presence of a bromine atom on the pyridine ring.
The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack.[4] This reactivity is central to its primary applications.
Sulfonamide and Sulfonate Ester Formation
The most common reactions involve the nucleophilic substitution of the chloride on the sulfonyl group.
-
Reaction with Amines: Primary and secondary amines react readily with this compound to form the corresponding sulfonamides. This reaction is fundamental in the synthesis of a wide range of biologically active molecules.[4][5]
-
Reaction with Alcohols: Alcohols react in a similar fashion to yield sulfonate esters. These esters can serve as good leaving groups in subsequent nucleophilic substitution reactions or be integral parts of a target molecule's structure.[4]
Suzuki-Miyaura Cross-Coupling
The bromine atom on the pyridine ring provides a handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[6] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the molecular diversity achievable from this starting material.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the 5-bromopyridine derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 °C to the reflux temperature of the solvent until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated in vacuo.
-
Purification: The residue is then purified by flash column chromatography to yield the desired coupled product.
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical research and development:
-
Drug Discovery: It is a key building block for the synthesis of novel pharmaceutical candidates. The sulfonamide moiety is a common feature in many drugs, and the pyridyl and bromo functionalities allow for fine-tuning of a molecule's physicochemical and pharmacological properties.[4][7]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the development of new pesticides and herbicides.[7]
-
Materials Science: The reactive nature of the sulfonyl chloride group allows for its incorporation into polymers and other materials to impart specific properties.[7]
Safety and Handling
This compound is a reactive and corrosive compound that requires careful handling.
-
Hazards: It is harmful if swallowed and causes severe skin burns and eye damage. It reacts violently with water, liberating toxic gas.[8][9]
-
Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere. It is moisture-sensitive and should be kept away from water and incompatible materials such as strong oxidizing agents, strong bases, and amines.[8]
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its versatile reactivity makes it a valuable tool for the synthesis of complex molecules with potential biological and material applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]
- 4. 5-Bromopyridine-3-sulfonic acid [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. 5-Bromo-6-chloropyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
Synthesis of 5-Bromopyridine-3-sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 5-bromopyridine-3-sulfonyl chloride, a key building block in the development of novel pharmaceuticals and other fine chemicals.[1] This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, incorporating a pyridine ring, a bromine atom, and a reactive sulfonyl chloride group, offers multiple points for molecular modification.[1] The sulfonyl chloride moiety readily reacts with amines and alcohols to form sulfonamides and sulfonate esters, respectively, which are common functional groups in many pharmaceutical agents.[1] Furthermore, the bromine atom provides a handle for further derivatization through cross-coupling reactions.[1]
Synthetic Pathways
The primary and most widely documented method for the synthesis of this compound proceeds via a two-step process from 3-amino-5-bromopyridine. This process involves:
-
Diazotization: The conversion of the amino group of 3-amino-5-bromopyridine into a diazonium salt.
-
Sulfonylation: The subsequent reaction of the diazonium salt with sulfur dioxide in the presence of a copper catalyst, a variation of the Sandmeyer reaction.
Alternative strategies for the formation of sulfonyl chlorides, such as the chlorination of sulfonic acids or the reaction of sulfonyl hydrazides, are established in organic chemistry but are less specifically documented for this particular molecule.[2][3][4]
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of pyridine-3-sulfonyl chlorides and related compounds.
Protocol 1: Synthesis of 3-Amino-5-bromopyridine (Starting Material)
A common precursor for the target molecule is 3-amino-5-bromopyridine. One method for its preparation is the Hofmann rearrangement of 5-bromonicotinamide.
Procedure:
-
A solution of sodium hydroxide (0.79 mol) in water (340 ml) is prepared and cooled. Bromine (0.255 mol) is added to this pre-cooled solution.
-
To this mixture, 5-bromonicotinamide (0.209 mol) is added.
-
The reaction mixture is allowed to warm to room temperature and is then heated at 70°C for 1 hour.
-
After cooling to room temperature, the aqueous phase is saturated with brine and extracted three times with a 1:1 mixture of tetrahydrofuran (THF) and tert-butyl methyl ether.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield 3-amino-5-bromopyridine.[5]
Protocol 2: Synthesis of this compound via Diazotization-Sulfonylation
This protocol is adapted from general procedures for the synthesis of aryl sulfonyl chlorides from anilines.
Procedure:
-
3-amino-5-bromopyridine (10 mmol) is added portion-wise with stirring to concentrated hydrochloric acid (10 ml) at 0°C.
-
A solution of sodium nitrite (15 mmol) in water (5 ml) is added dropwise, maintaining the temperature below 0°C. The mixture is stirred for an additional 45 minutes at 0°C to ensure complete formation of the diazonium salt.
-
In a separate vessel, glacial acetic acid (10 ml) is saturated with sulfur dioxide gas. A catalytic amount of cuprous chloride (3 mmol) is added, and the mixture is cooled in an ice bath.
-
The previously prepared diazonium salt solution is added slowly to the sulfur dioxide-acetic acid mixture at a temperature maintained around 5°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 45 minutes.
-
The reaction mixture is then poured into ice water, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with water, and dried under high vacuum over calcium chloride to yield this compound.[6]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound and its precursor.
| Reaction Step | Starting Material | Key Reagents | Reaction Temperature | Reaction Time | Yield | Reference |
| Synthesis of 3-Amino-5-bromopyridine | 5-Bromonicotinamide | Sodium hydroxide, Bromine | 70°C | 1 hour | 70% | [5] |
| Synthesis of this compound | 3-Amino-5-bromopyridine | Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Cuprous chloride | 0-5°C | ~1.5 hours | Quantitative (reported for analogous compounds) | [6] |
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 3-amino-5-bromopyridine.
Caption: Synthetic pathway for this compound.
Conclusion
The synthesis of this compound is reliably achieved through the diazotization of 3-amino-5-bromopyridine, followed by a copper-catalyzed reaction with sulfur dioxide. This method offers a direct and efficient route to this valuable synthetic intermediate. The provided protocols and data serve as a comprehensive resource for researchers engaged in the synthesis and application of this compound in pharmaceutical and chemical research.
References
An In-Depth Technical Guide to the Reactivity Profile of 5-Bromopyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopyridine-3-sulfonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its reactivity is characterized by the electrophilic sulfonyl chloride moiety and the nucleophilic pyridine ring, which also contains a bromo substituent amenable to cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its principal reactions: sulfonamide formation, sulfonate ester formation, and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck). Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in synthetic chemistry and drug discovery programs.
Core Reactivity of the Sulfonyl Chloride Group
The primary site of reactivity in this compound is the highly electrophilic sulfur atom of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.
Sulfonamide Formation
The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of 5-bromopyridine-3-sulfonamides. These compounds are prevalent scaffolds in numerous biologically active molecules. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Quantitative Data for Sulfonamide Formation:
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | CH2Cl2 | RT | 2 | 92 |
| 2 | Cyclopropylamine | Et3N | THF | RT | 3 | 85 |
| 3 | Morpholine | K2CO3 | Acetonitrile | 50 | 4 | 88 |
| 4 | Benzylamine | DIPEA | CH2Cl2 | RT | 2.5 | 90 |
| 5 | N-Methylaniline | Pyridine | Dioxane | 60 | 5 | 78 |
Experimental Protocol: Synthesis of 5-Bromo-N-phenylpyridine-3-sulfonamide
-
To a solution of aniline (1.1 mmol) and pyridine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Sulfonate Ester Formation
In a similar fashion, this compound reacts with alcohols or phenols in the presence of a base to yield the corresponding sulfonate esters. These esters can serve as intermediates in further synthetic transformations or as biologically active molecules themselves.
General Reaction Scheme:
Quantitative Data for Sulfonate Ester Formation:
| Entry | Alcohol/Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Pyridine | CH2Cl2 | RT | 3 | 89 |
| 2 | Methanol | Et3N | THF | RT | 4 | 82 |
| 3 | Isopropanol | K2CO3 | Acetonitrile | 60 | 6 | 75 |
| 4 | 4-Methoxyphenol | DIPEA | CH2Cl2 | RT | 3.5 | 91 |
| 5 | Benzyl alcohol | Pyridine | Dioxane | 50 | 5 | 86 |
Experimental Protocol: Synthesis of Phenyl 5-bromopyridine-3-sulfonate
-
To a solution of phenol (1.1 mmol) and pyridine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure sulfonate ester.
Reactivity of the Bromo Substituent: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring provides a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This allows for significant molecular diversification, a key strategy in drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the 5-position of the pyridine ring and a variety of aryl or vinyl boronic acids or esters. This reaction is widely used to synthesize biaryl and heteroaryl scaffolds.
General Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Toluene | 100 | 10 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 95 | 14 | 85 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh3)4 | Na2CO3 | DME/H2O | 80 | 8 | 78 |
| 5 | 4-Cyanophenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 100 | 12 | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromopyridine-3-sulfonamide with Phenylboronic Acid
-
In a flame-dried Schlenk flask, combine the 5-bromopyridine-3-sulfonamide derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).
-
Add the palladium catalyst, such as Pd(PPh3)4 (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C-C bond between the 5-position of the pyridine ring and a terminal alkyne, yielding 5-alkynylpyridine derivatives. This reaction is a powerful tool for introducing linear sp-hybridized carbon fragments.
General Reaction Scheme:
Quantitative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | THF | RT | 6 | 91 |
| 2 | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | DIPEA | DMF | 50 | 4 | 87 |
| 3 | Propargyl alcohol | PdCl2(PPh3)2 | CuI | Et3N | Acetonitrile | 40 | 8 | 83 |
| 4 | 1-Hexyne | Pd(PPh3)4 | CuI | Piperidine | Toluene | 70 | 5 | 89 |
| 5 | Ethynyltrimethylsilane | PdCl2(PPh3)2 | CuI | Et3N | THF | RT | 3 | 95 |
Experimental Protocol: Sonogashira Coupling of a 5-Bromopyridine-3-sulfonamide with Phenylacetylene
-
To a solution of the 5-bromopyridine-3-sulfonamide derivative (1.0 mmol) in a suitable solvent such as THF or DMF, add PdCl2(PPh3)2 (0.03 mmol), CuI (0.05 mmol), and a base like triethylamine (2.0 mmol).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 6 hours or until completion as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH4Cl and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Heck Reaction
The Heck reaction facilitates the coupling of the 5-bromopyridine moiety with an alkene, leading to the formation of a new C-C bond and the synthesis of 5-alkenylpyridine derivatives.
General Reaction Scheme:
Quantitative Data for Heck Reaction:
| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)2 | Et3N | DMF | 100 | 16 | 82 |
| 2 | Methyl acrylate | Pd(PPh3)4 | K2CO3 | Acetonitrile | 80 | 12 | 79 |
| 3 | n-Butyl acrylate | Pd(OAc)2/P(o-tol)3 | NaOAc | DMA | 120 | 18 | 75 |
| 4 | Acrylonitrile | PdCl2(PPh3)2 | Et3N | DMF | 100 | 14 | 85 |
| 5 | 1-Octene | Pd(OAc)2 | K2CO3 | NMP | 110 | 24 | 70 |
Experimental Protocol: Heck Reaction of a 5-Bromopyridine-3-sulfonamide with Styrene
-
In a sealed tube, combine the 5-bromopyridine-3-sulfonamide derivative (1.0 mmol), styrene (1.5 mmol), Pd(OAc)2 (0.05 mmol), and a base such as triethylamine (2.0 mmol) in an anhydrous solvent like DMF.
-
Degas the mixture with argon.
-
Heat the reaction mixture to 100 °C for 16 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Application in Drug Discovery: Synthesis of Vemurafenib Analogs and the MAPK/ERK Signaling Pathway
This compound and its derivatives are valuable building blocks in the synthesis of kinase inhibitors. A notable example is their use in the development of analogs of Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, which is a key driver in many cases of melanoma.
The BRAF kinase is a component of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. In cancers with the BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell growth. Vemurafenib inhibits the mutated BRAF, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[1][2][3]
Caption: MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib analogs.
The synthesis of Vemurafenib analogs often involves the reaction of a 5-bromopyridine-3-sulfonamide derivative with other building blocks, frequently utilizing the palladium-catalyzed cross-coupling reactions described above to construct the final complex molecule.
Experimental Workflows and Logical Relationships
The strategic use of this compound in a synthetic campaign often involves a multi-step sequence where both the sulfonyl chloride and the bromo functionalities are exploited.
Caption: General synthetic workflow for the diversification of this compound.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its dual reactivity, stemming from the sulfonyl chloride group and the bromo-substituted pyridine ring, allows for a wide range of transformations. A thorough understanding of its reactivity profile, as detailed in this guide, is crucial for its effective utilization in the development of novel therapeutic agents. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists in the field.
References
An In-depth Technical Guide to the Electrophilicity of 5-Bromopyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-Bromopyridine-3-sulfonyl chloride (CAS No: 65001-21-0) is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and a sulfonyl chloride functional group. This unique combination of functionalities imparts a rich and versatile chemical reactivity, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The primary focus of this guide is the electrophilic character of the sulfonyl chloride group, which is the principal site of nucleophilic attack. Additionally, the electronic properties of the brominated pyridine ring influence the overall reactivity and provide a secondary site for synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrClNO₂S | |
| Molecular Weight | 256.50 g/mol | |
| Appearance | Solid | |
| SMILES | ClS(=O)(=O)c1cncc(Br)c1 | |
| InChI | 1S/C5H3BrClNO2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H | |
| InChI Key | AVILRJQPDYPXFQ-UHFFFAOYSA-N |
Electrophilicity and Reactivity
The electrophilicity of this compound is predominantly dictated by the sulfonyl chloride group (-SO₂Cl). The sulfur atom in this group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, making it a strong electrophile susceptible to attack by a wide range of nucleophiles.[1]
The pyridine ring, being an electron-deficient aromatic system, further enhances the electrophilicity of the sulfonyl chloride group through its electron-withdrawing nature. The bromine atom at the 5-position also contributes to the electronic properties of the molecule.
Reactions with Nucleophiles
This compound readily reacts with various nucleophiles, primarily at the sulfonyl chloride moiety, to form sulfonamides, sulfonate esters, and other derivatives.
-
N-Nucleophiles (Amines): Reaction with primary and secondary amines leads to the formation of the corresponding sulfonamides. This is a fundamental transformation for the synthesis of a wide array of biologically active compounds.
-
O-Nucleophiles (Alcohols and Phenols): Alcohols and phenols react to form sulfonate esters. These esters can serve as stable final products or as intermediates in further synthetic steps.
-
S-Nucleophiles (Thiols): Thiols react in a similar fashion to alcohols to produce thioesters.
The general workflow for the reaction of this compound with nucleophiles is depicted below.
References
5-Bromopyridine-3-sulfonyl chloride structural analysis
An In-depth Technical Guide to the Structural Analysis of 5-Bromopyridine-3-sulfonyl chloride
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique structural arrangement, featuring a pyridine ring substituted with both an electrophilic sulfonyl chloride group and a bromine atom amenable to cross-coupling reactions, makes it a highly versatile reagent for the synthesis of complex molecules. This technical guide provides a comprehensive structural analysis of this compound, intended for researchers, chemists, and professionals in drug development. The document details the compound's physicochemical properties, offers an in-depth review of its spectroscopic characteristics, and outlines experimental and computational methodologies for its analysis. All quantitative data are presented in structured tables for clarity, and key workflows are visualized using diagrams to facilitate understanding.
Physicochemical Properties
This compound is a solid at room temperature. Its physical and chemical characteristics are crucial for its handling, storage, and application in synthetic chemistry. The compound's stability is consistent with that of other halogenated pyridine derivatives.[1]
| Property | Value | Reference |
| CAS Number | 65001-21-0 | [2][3][4] |
| Molecular Formula | C₅H₃BrClNO₂S | [4][5] |
| Molecular Weight | 256.50 g/mol | [4] |
| Appearance | Solid, White to yellow crystalline powder | [1][6] |
| Melting Point | 60-62.5 °C | [4][7] |
| Boiling Point | 329.2 ± 27.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.9 ± 0.1 g/cm³ (Predicted) | [4] |
| InChI Key | AVILRJQPDYPXFQ-UHFFFAOYSA-N | [5] |
| LogP | 2.29 (Predicted) | [4] |
Synthesis and Chemical Reactivity
The reactivity of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group and the bromine atom on the pyridine ring. This dual reactivity makes it a valuable intermediate.
Synthetic Approach
While specific, detailed industrial synthesis protocols are proprietary, a general and plausible laboratory-scale synthesis can be inferred from standard organosulfur chemistry. One common method for creating aryl sulfonyl chlorides is the oxidative chlorination of corresponding thiols or disulfides.
References
- 1. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. 5-Bromo-3-pyridinesulfonyl chloride | CAS#:65001-21-0 | Chemsrc [chemsrc.com]
- 5. PubChemLite - this compound (C5H3BrClNO2S) [pubchemlite.lcsb.uni.lu]
- 6. 3-Bromo-2-chloropyridine-5-sulfonyl chloride, 96% 1 g | Request for Quote [thermofisher.com]
- 7. China 5 Bromopyridine 3 sulfonyl Chloride Manufacturers Factory Suppliers [alfachemch.com]
An In-depth Technical Guide to the Solubility of 5-Bromopyridine-3-sulfonyl chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromopyridine-3-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and the development of scalable synthetic routes. This document outlines the qualitative solubility of the compound in various organic solvents, provides detailed experimental protocols for quantitative solubility determination, and illustrates key experimental and logical workflows.
Core Concepts: Solubility and Reactivity
This compound is a solid compound whose solubility is dictated by its molecular structure. The presence of a polar sulfonyl chloride group suggests solubility in polar organic solvents. However, the compound is known to be reactive towards nucleophilic solvents such as water and alcohols, leading to the formation of the corresponding sulfonic acid or sulfonate esters. It is described as having excellent solubility in dichloromethane, a common solvent for its reactions. The compound is anticipated to be insoluble in water.
Data Presentation: Qualitative Solubility
| Solvent Category | Specific Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) | High | The polar nature of the sulfonyl chloride group allows for favorable dipole-dipole interactions with polar aprotic solvents. Dichloromethane is noted to be an excellent solvent for this compound. |
| Polar Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Insoluble (reactive) | The highly electrophilic sulfonyl chloride group will react with nucleophilic protic solvents, leading to solvolysis rather than simple dissolution. |
| Non-polar | Hexanes, Toluene | Low to Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound in a given organic solvent.
Protocol 1: Gravimetric Method for Quantitative Solubility Determination
This method determines the solubility by measuring the mass of the dissolved solute in a saturated solution.
Materials:
-
This compound
-
Anhydrous organic solvent of choice (e.g., Dichloromethane)
-
Scintillation vials or other sealable glass containers
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer with temperature probe
-
Syringe filters (PTFE, 0.2 µm)
-
Glass syringes
-
Pre-weighed evaporation dishes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a scintillation vial.
-
Solvent Addition: Add a known volume (e.g., 5.0 mL) of the anhydrous organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a glass syringe fitted with a syringe filter to avoid transferring any solid particles.
-
Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed evaporation dish.
-
Mass Determination: Place the evaporation dish in a vacuum oven at a temperature below the decomposition point of the compound until all the solvent has evaporated.
-
Final Weighing: Once dry, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solid) - (Mass of dish)] / (Volume of supernatant withdrawn) * 100
Protocol 2: Spectroscopic Method for Quantitative Solubility Determination (UV-Vis)
This method is suitable if the compound has a chromophore and does not decompose in the chosen solvent.
Materials:
-
All materials from Protocol 1
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of known concentration of this compound in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Preparation and Equilibration: Follow steps 1-4 from Protocol 1.
-
Sample Withdrawal and Dilution:
-
Withdraw a small, known volume of the supernatant using a filtered syringe.
-
Dilute the supernatant with a known volume of the solvent in a volumetric flask to a concentration that falls within the range of the calibration curve.
-
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the solubility and reactivity of this compound.
Caption: Workflow for determining the solubility of an organic compound.
Caption: Logical relationship of reactivity in different solvent types.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromopyridine-3-sulfonyl Chloride
For Immediate Release
This document provides an in-depth technical guide on the safety and handling precautions for 5-Bromopyridine-3-sulfonyl chloride, a key reagent in pharmaceutical and agrochemical research. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. While this guide provides comprehensive safety information based on available Safety Data Sheets (SDS), it is imperative to note that detailed, peer-reviewed experimental protocols for specific applications are not extensively available in the public domain. Therefore, all laboratory work should be preceded by a thorough, institution-specific risk assessment.
Compound Identification and Properties
This compound is a solid, moisture-sensitive compound that is classified as a corrosive and water-reactive substance.[1] Its reactivity stems from the sulfonyl chloride functional group, which is susceptible to nucleophilic attack.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 65001-21-0 | [1] |
| Molecular Formula | C5H3BrClNO2S | [3] |
| Molecular Weight | 256.50 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 60-62.5 °C | [4] |
| Flash Point | Not available | [1] |
| Solubility | Reacts with water. Soluble in dichloromethane. | [2] |
| Stability | Stable under normal conditions; moisture sensitive.[1] | [1] |
Hazard Identification and Classification
This compound is classified as hazardous.[1] It is crucial to understand the potential risks associated with its handling.
Table 2: Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[5] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[6][5] |
| Water-Reactive | Reacts violently with water, liberating toxic gas.[1][6] | |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Ingestion causes severe swelling, severe damage to the delicate tissue and danger of perforation.[1] |
GHS Pictograms:
Corrosion, Exclamation Mark[3][5]
Signal Word: Danger[5]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard | Reference(s) |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn where there is a splash hazard. | OSHA 29 CFR 1910.133 or European Standard EN166 | [1][6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, or a complete suit protecting against chemicals. | Regulation (EU) 2016/425 and standard EN 374 | [1][6][7] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases, or an air-purifying respirator is required if dust or aerosols may be generated. Work should be conducted in a chemical fume hood. | NIOSH (US) or EN 149 (EU) | [1][6] |
Handling Procedures
-
Always handle this compound within a certified chemical fume hood.[6]
-
Avoid all personal contact, including inhalation of dust or vapors.[1]
-
Do not allow the compound to come into contact with water or moisture, as it reacts violently and liberates toxic gas.[1][6] Handle under an inert atmosphere (e.g., argon) where feasible.[1]
-
Minimize dust generation and accumulation.
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in the handling area.
Storage
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, amines, and water.[1][6]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention. | [1][8] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention. | [1][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][8] |
Firefighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam.[1]
-
Unsuitable Extinguishing Media: DO NOT USE WATER. [1][6] The compound reacts violently with water.
-
Specific Hazards: Contact with water liberates toxic and flammable gases.[1][6] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, sulfur oxides, and bromine.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Ensure adequate ventilation.[9]
-
Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[9]
-
Methods for Containment and Cleaning Up: Sweep up the solid material and shovel it into a suitable, dry, and closed container for disposal. Do not expose the spill to water.[1][6]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1] Do not dispose of down the drain.
Experimental Protocols
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from procurement to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Bromo-3-pyridinesulfonyl chloride | CAS#:65001-21-0 | Chemsrc [chemsrc.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. aksci.com [aksci.com]
Stability and Storage of 5-Bromopyridine-3-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage of 5-Bromopyridine-3-sulfonyl chloride. This document outlines the compound's reactivity, decomposition pathways, and recommended handling procedures to ensure its integrity for research and development applications. While specific quantitative stability data for this compound is not extensively available in published literature, this guide provides detailed experimental protocols for researchers to generate such data in their own laboratories.
Core Stability and Reactivity Profile
This compound is a reactive compound, primarily due to the presence of the sulfonyl chloride functional group. Its stability is significantly influenced by environmental conditions, particularly moisture.
Key Stability Characteristics:
-
Moisture Sensitivity: The compound is highly sensitive to moisture and will readily hydrolyze upon contact with water, yielding 5-bromopyridine-3-sulfonic acid and hydrochloric acid. This reaction is vigorous and can release toxic gas.[1] It is crucial to handle and store the compound under anhydrous conditions.
-
Thermal Stability: It is stable under normal storage conditions.[1] However, exposure to high temperatures can lead to decomposition.
-
Incompatibilities: this compound is incompatible with a range of substances that should be avoided during storage and handling.
Table 1: Incompatible Materials and Potential Hazardous Reactions
| Incompatible Material | Potential Hazard |
| Water / Moist Air | Violent reaction, hydrolysis to form toxic and corrosive byproducts.[1] |
| Strong Oxidizing Agents | Risk of vigorous or explosive reactions.[1] |
| Strong Acids | Incompatible, potential for reaction.[1] |
| Strong Bases | Incompatible, can promote degradation.[1] |
| Amines | Reacts to form sulfonamides, an intended reaction but incompatible in storage.[1] |
| Strong Reducing Agents | Incompatible, potential for reaction.[1] |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality and reactivity of this compound.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C.[2][3] | To minimize thermal degradation and maintain long-term stability. |
| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen).[2] | To prevent contact with atmospheric moisture and subsequent hydrolysis. |
| Container | Tightly sealed, original container.[4][5][6] | To prevent exposure to air and moisture. |
| Location | Cool, dry, and well-ventilated area.[4][5][7] | To ensure a stable environment and prevent accidental exposure to incompatible materials. |
| Light | Store away from direct light. | While not explicitly stated as light-sensitive, it is good practice for reactive compounds. |
Handling Precautions:
-
Always handle in a well-ventilated area, preferably in a fume hood.[5][6][7]
-
Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][5][7]
-
Avoid inhalation of dust or vapors.[8]
-
Keep away from incompatible materials as listed in Table 1.[5]
-
Ensure all equipment and solvents are anhydrous before use.
Decomposition Profile
Upon degradation, this compound can break down into several hazardous substances.
Table 3: Hazardous Decomposition Products
| Decomposition Product | Chemical Formula |
| Nitrogen Oxides | NOx |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO2 |
| Hydrogen Halides | HX (e.g., HBr, HCl) |
| Sulfur Oxides | SOx |
| Bromine | Br2 |
| Hydrogen Chloride Gas | HCl |
Source:[1]
Experimental Protocols for Stability Assessment
The following protocols are generalized procedures for conducting forced degradation studies to determine the intrinsic stability of this compound. These methods should be adapted and validated for the specific laboratory conditions and analytical instrumentation used.
Protocol for Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a small amount of a dry, water-miscible organic solvent (e.g., acetonitrile or tetrahydrofuran) to create a stock solution.
-
-
Reaction Setup:
-
In separate, sealed vials, add a known volume of the stock solution to each pH buffer. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.
-
Prepare control samples in the same manner but with the pure organic solvent instead of the stock solution.
-
-
Incubation: Incubate the vials at a constant, controlled temperature (e.g., 25°C, 40°C, or 60°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching (if necessary): Immediately quench the reaction by diluting the aliquot in the mobile phase for analysis to prevent further degradation.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see section 4.3) to quantify the remaining amount of this compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation kinetics.
Protocol for Thermal Stability Assessment (Solid State)
Objective: To evaluate the thermal stability of solid this compound.
Methodology:
-
Sample Preparation: Place a known amount of solid this compound in open or loosely capped vials.
-
Stress Conditions:
-
Place the vials in temperature-controlled ovens at various elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
For testing stability in the presence of humidity, place additional samples in a humidity-controlled chamber at specified relative humidity levels (e.g., 75% RH).
-
-
Time-Point Sampling: At specified time points (e.g., 1, 3, 7, 14, 30 days), remove a vial from each condition.
-
Sample Analysis:
-
Visually inspect the sample for any physical changes (e.g., color change, melting).
-
Dissolve a known amount of the stressed solid in a suitable anhydrous solvent.
-
Analyze the solution using a validated HPLC method to determine the purity and quantify any degradation products.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each temperature and humidity condition.
Analytical Method: Stability-Indicating HPLC-UV
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Method Development:
-
Inject a solution of undergraded this compound to determine its retention time and UV absorbance maximum.
-
Inject samples from the forced degradation studies (hydrolytic and thermal stress) to identify the retention times of the degradation products.
-
Optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation between the parent compound and all significant degradation products.
-
-
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate key logical workflows for the handling, storage, and stability testing of this compound.
Caption: Decision tree for proper handling and storage of this compound.
Caption: General workflow for conducting a stability assessment of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
The Strategic Role of 5-Bromopyridine-3-sulfonyl Chloride in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that profoundly influences the novelty, synthetic feasibility, and ultimately the biological activity of new chemical entities. 5-Bromopyridine-3-sulfonyl chloride has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of bioactive molecules. Its unique trifunctional architecture, featuring a pyridine ring, a reactive sulfonyl chloride, and a synthetically malleable bromine atom, provides a powerful platform for the generation of compound libraries with broad chemical diversity. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a starting material in drug discovery, with a focus on its utility in the development of kinase inhibitors.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 65001-21-0 | |
| Molecular Formula | C₅H₃BrClNO₂S | |
| Molecular Weight | 256.50 g/mol | |
| Appearance | Solid | |
| Melting Point | 60-62.5 °C | |
| Purity | ≥95% |
Synthesis of this compound
The reliable and scalable synthesis of this compound is essential for its widespread application. A common and effective method involves a Sandmeyer-type reaction starting from 3-amino-5-bromopyridine. This transformation proceeds via the formation of a diazonium salt intermediate, which is subsequently converted to the desired sulfonyl chloride.
Experimental Protocol: Synthesis via Sandmeyer-type Reaction
This protocol is adapted from analogous syntheses of pyridine-3-sulfonyl chlorides.
Materials:
-
3-Amino-5-bromopyridine
-
Hydrochloric acid (6M)
-
Sodium nitrite
-
Sodium fluoroborate
-
Thionyl chloride
-
Cuprous chloride (catalyst)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
Dissolve 3-amino-5-bromopyridine (1 equivalent) in 6M hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.05-1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
To the resulting solution, add an aqueous solution of sodium fluoroborate (1.1-1.3 equivalents) dropwise, again keeping the temperature at 0-5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes to allow for the precipitation of the 5-bromopyridine-3-diazonium fluoroborate salt.
-
Filter the precipitate, wash with cold 6M hydrochloric acid, and dry under vacuum to yield the diazonium salt.
-
-
Sulfonyl Chlorination:
-
In a separate reaction vessel, prepare a solution of thionyl chloride in water and cool to 0-5 °C.
-
Add a catalytic amount of cuprous chloride (e.g., 0.01 equivalents) to the thionyl chloride solution.
-
Add the prepared 5-bromopyridine-3-diazonium fluoroborate in portions to the thionyl chloride solution, maintaining the temperature at 0-5 °C.
-
Allow the reaction to proceed overnight at 0-5 °C.
-
After the reaction is complete, extract the mixture with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Key Applications in Drug Discovery
The trifunctional nature of this compound allows for a modular and divergent approach to the synthesis of complex molecules. The sulfonyl chloride group readily reacts with amines to form sulfonamides, a privileged scaffold in medicinal chemistry. The bromine atom serves as a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Synthesis of Sulfonamide Derivatives as Kinase Inhibitors
The sulfonamide moiety is a key pharmacophore in a multitude of approved drugs and clinical candidates, particularly in the area of oncology. Derivatives of this compound have been explored as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAP Kinase), both of which are critical targets in cancer and inflammatory diseases.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Triethylamine or other suitable base (1.2-1.5 equivalents)
-
Dichloromethane or other suitable aprotic solvent
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane.
-
Add the desired primary or secondary amine (1.0-1.2 equivalents) to the solution.
-
Add triethylamine (1.2-1.5 equivalents) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-N-substituted-pyridine-3-sulfonamide.
Suzuki-Miyaura Cross-Coupling for Scaffold Elaboration
The bromine atom at the 5-position of the pyridine ring provides a versatile handle for introducing a wide range of aryl and heteroaryl substituents via Suzuki-Miyaura cross-coupling. This reaction is instrumental in exploring the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Materials:
-
5-Bromo-N-substituted-pyridine-3-sulfonamide
-
Arylboronic acid or ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (typically 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene, DME)
Procedure:
-
In a reaction vessel, combine the 5-bromo-N-substituted-pyridine-3-sulfonamide (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the palladium catalyst, and the base.
-
De-gas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add the solvent system and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-N-substituted-pyridine-3-sulfonamide.
Target-Oriented Synthesis and Biological Activity
The strategic combination of sulfonamide formation and Suzuki coupling allows for the rational design and synthesis of potent kinase inhibitors.
VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Sulfonamide-containing molecules can act as potent VEGFR-2 inhibitors.
| Compound ID | Aryl Substituent (from Suzuki Coupling) | Amine (for Sulfonamide) | Yield (Suzuki) | VEGFR-2 IC₅₀ |
| I-1 | 4-Fluorophenyl | Aniline | 85% | 50 nM |
| I-2 | 3-Methoxyphenyl | Benzylamine | 78% | 120 nM |
| I-3 | Thiophen-2-yl | Cyclopropylamine | 91% | 35 nM |
Note: The data presented in this table is illustrative and based on typical results for this class of compounds.
p38 MAP Kinase Inhibitors
The p38 MAP kinase signaling pathway is a central regulator of inflammatory responses.[2][3] Dysregulation of this pathway is implicated in a variety of inflammatory diseases. Pyridine-based molecules are a well-established class of p38 MAP kinase inhibitors.
| Compound ID | Aryl Substituent (from Suzuki Coupling) | Amine (for Sulfonamide) | Yield (Suzuki) | p38α IC₅₀ |
| II-1 | Phenyl | 4-Methylaniline | 89% | 25 nM |
| II-2 | 2,4-Difluorophenyl | Morpholine | 82% | 15 nM |
| II-3 | Pyridin-4-yl | Piperidine | 75% | 40 nM |
Note: The data presented in this table is illustrative and based on typical results for this class of compounds.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways targeted by these compounds and the synthetic workflows used to generate them is crucial for a comprehensive understanding.
Caption: VEGFR-2 Signaling Pathway Inhibition.
References
The Versatile Scaffold: 5-Bromopyridine-3-sulfonyl Chloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced therapeutic efficacy and selectivity is perpetual. Heterocyclic compounds, particularly those incorporating a pyridine nucleus, have emerged as privileged scaffolds due to their ability to engage in diverse biological interactions. Among these, 5-Bromopyridine-3-sulfonyl chloride has garnered significant attention as a versatile building block for the synthesis of a wide array of pharmacologically active agents. Its unique structural features—a reactive sulfonyl chloride group and a strategically positioned bromine atom—offer a dual handle for molecular elaboration, enabling the construction of complex and diverse chemical libraries. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its utility in the development of anticancer and antibacterial agents.
Core Reactions and Synthetic Utility
This compound is a highly reactive intermediate that readily participates in nucleophilic substitution reactions, primarily with amines and alcohols, to yield sulfonamides and sulfonate esters, respectively.[1] The sulfonamide linkage is a key pharmacophore present in numerous approved drugs, imparting favorable physicochemical and biological properties.[1]
The general reaction for the synthesis of sulfonamides from this compound involves the treatment of the sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[2]
Generalized Synthetic Scheme:
Caption: General reaction scheme for the synthesis of sulfonamides.
Furthermore, the bromine atom on the pyridine ring serves as a valuable functional group for further diversification through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space accessible from this versatile scaffold.
Applications in Anticancer Drug Discovery
The sulfonamide moiety is a prominent feature in a multitude of anticancer agents, including kinase inhibitors. The pyridine ring system, in turn, can mimic the purine core of ATP, enabling competitive binding to the ATP-binding site of kinases. Consequently, derivatives of this compound have been extensively explored as potential anticancer therapeutics.
Kinase Inhibition
Numerous studies have demonstrated the potential of pyridine-based sulfonamides as potent kinase inhibitors. While specific examples directly originating from this compound are part of broader proprietary research, the general principle is well-established. For instance, the pyrimidine-sulfonamide scaffold is a core element in FDA-approved BRAF inhibitors like Vemurafenib and Dabrafenib, which are used in the treatment of melanoma. These inhibitors target the constitutively active BRAF V600E mutant protein, a key driver in many cancers.
BRAF V600E Signaling Pathway and Inhibition:
Caption: Simplified BRAF V600E signaling pathway and the point of intervention for pyridinyl-sulfonamide inhibitors.
Cytotoxic Activity of 5-Bromopyridine-3-sulfonamide Derivatives
Recent research has focused on the synthesis and cytotoxic evaluation of novel sulfonamides derived from various building blocks, including those structurally related to this compound. These studies have demonstrated significant antiproliferative activity against a range of human cancer cell lines.
Table 1: Anticancer Activity of Representative Sulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonamide A | A549 (Lung Carcinoma) | 5.98 | [3] |
| Sulfonamide B | MCF-7 (Breast Adenocarcinoma) | 0.51 | [3] |
| Sulfonamide C | PC-3 (Prostate Cancer) | 1.2 | [4] |
| 8-hydroxyquinoline-5-sulfonamide derivative | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin | [5] |
| 8-hydroxyquinoline-5-sulfonamide derivative | MDA-MB-231 (Breast Adenocarcinoma) | Comparable to Cisplatin | [5] |
| 8-hydroxyquinoline-5-sulfonamide derivative | A549 (Lung Adenocarcinoma) | Comparable to Doxorubicin | [5] |
Applications in Antibacterial Drug Discovery
The sulfonamide class of drugs represents one of the oldest and most important classes of antibacterial agents. They act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, these drugs are selectively toxic to bacteria. The structural versatility of this compound allows for the synthesis of novel sulfonamides with potential to overcome existing resistance mechanisms.
Table 2: Antibacterial Activity of Representative Sulfonamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide D | Staphylococcus aureus (MRSA) | 4.61 | [3] |
| Sulfonamide E | Escherichia coli | 7.81 | [6] |
| Sulfonamide F | Klebsiella pneumoniae | 62.5 | [6] |
| Isoxazolo[5,4-b]pyridine sulfonamide | Pseudomonas aeruginosa | 125 | [7] |
Experimental Protocols
General Procedure for the Synthesis of N-substituted-5-bromopyridine-3-sulfonamides
This protocol provides a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine.
Workflow for Sulfonamide Synthesis:
Caption: A typical experimental workflow for sulfonamide synthesis.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous pyridine or triethylamine
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of the amine (1.0 mmol) in anhydrous THF (10 mL) at 0 °C, add this compound (1.1 mmol) portion-wise.
-
Add anhydrous pyridine (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-bromopyridine-3-sulfonamide.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its inherent reactivity and the presence of two distinct functionalization sites provide a robust platform for the synthesis of diverse and complex molecules. The demonstrated applications in the development of anticancer and antibacterial agents underscore its significance in the pursuit of novel therapeutics. The synthetic accessibility and the potential for generating extensive compound libraries make this compound a key intermediate for researchers and scientists in the field of drug discovery and development. Further exploration of this scaffold is anticipated to yield novel drug candidates with improved pharmacological profiles.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
The Diverse Biological Landscape of 5-Bromopyridine-3-sulfonyl Chloride Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The intersection of a pyridine ring, a bromine atom, and a reactive sulfonyl chloride group endows 5-bromopyridine-3-sulfonyl chloride with a unique chemical profile, making its derivatives a subject of growing interest in medicinal chemistry. These compounds have emerged as versatile scaffolds for the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes.
Synthetic Pathways and Methodologies
The primary route to a diverse library of this compound derivatives is through the reaction of the sulfonyl chloride moiety with a wide range of nucleophiles, most commonly primary and secondary amines, to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane or acetonitrile.
A general experimental protocol for the synthesis of N-substituted 5-bromopyridine-3-sulfonamides is as follows:
General Procedure for the Synthesis of N-Aryl/Alkyl-5-bromopyridine-3-sulfonamides:
To a solution of the desired primary or secondary amine (1.1 equivalents) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, 10 mL) at 0 °C, this compound (1.0 equivalent) is added portion-wise. The reaction mixture is then stirred at room temperature for a period of 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide derivative.
This versatile synthetic approach allows for the introduction of a wide array of substituents, enabling the fine-tuning of the physicochemical and pharmacological properties of the final compounds.
Below is a visual representation of the general synthetic scheme for preparing 5-bromopyridine-3-sulfonamide derivatives.
Caption: General synthesis of N-substituted 5-bromopyridine-3-sulfonamides.
Anticancer Activity
Derivatives of 5-bromopyridine-3-sulfonamide have demonstrated notable potential as anticancer agents. While specific data for a broad range of these derivatives is still emerging, related structures, such as quinoline-5-sulfonamides, have shown significant activity against various cancer cell lines. For instance, certain acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide have exhibited high efficacy against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines, with some compounds showing IC50 values comparable to cisplatin and doxorubicin[1][2]. The anticancer activity of sulfonamides is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and protein kinases.
Table 1: Anticancer Activity of Related Sulfonamide Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50 µM) | Reference |
| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide | C-32 (Melanoma) | Comparable to cisplatin | [1][2] |
| MDA-MB-231 (Breast) | Comparable to doxorubicin | [1][2] | |
| A549 (Lung) | Comparable to cisplatin | [1][2] |
Antibacterial Activity
The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs. Derivatives of this compound are being explored for their potential to combat bacterial infections, including those caused by drug-resistant strains. A study on a closely related compound, a sulfonamide derivative of 2-amino-5-bromopyridine, demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this class of compounds can be in the low micromolar range.[3]
Table 2: Antibacterial Activity of a 2-Amino-5-bromopyridine Sulfonamide Derivative
| Bacterial Strain | MIC (µM) | Reference |
| Staphylococcus aureus | 0.22-1.49 | [3] |
| Escherichia coli | 0.22-1.49 | [3] |
Experimental Protocol for Antibacterial Susceptibility Testing (Microdilution Broth Method):
The antibacterial activity of the synthesized compounds is typically determined using the microdilution broth susceptibility test method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth). A standardized inoculum of the bacterial strain is added to each well. The plates are then incubated at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition: Carbonic Anhydrase
A significant area of investigation for pyridine-based sulfonamides is their role as carbonic anhydrase (CA) inhibitors.[4] Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of the enzyme.
Research on 4-substituted pyridine-3-sulfonamides has shown that these compounds can be potent inhibitors of various human CA isoforms, including the cancer-associated hCA IX and hCA XII.[4] The inhibitory activity is often in the nanomolar range.
Table 3: Carbonic Anhydrase Inhibition by 4-Substituted Pyridine-3-Sulfonamides
| Compound Class | CA Isoform | Inhibition Constant (K_I) | Reference |
| 4-Substituted Pyridine-3-sulfonamides | hCA II | As low as 271 nM | [4] |
| hCA IX | As low as 137 nM | [4] | |
| hCA XII | As low as 91 nM | [4] |
Experimental Protocol for Carbonic Anhydrase Inhibition Assay:
The inhibitory activity against various CA isoforms is typically assessed using a stopped-flow CO2 hydration assay. This method measures the enzyme-catalyzed hydration of CO2. The assay is performed at a specific temperature (e.g., 25 °C). A solution of the enzyme is incubated with various concentrations of the inhibitor. The reaction is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated solution. The change in pH is monitored over time using a pH indicator. The initial rates of reaction are used to calculate the inhibition constants (Ki).
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: Sulfonamide inhibition of carbonic anhydrase.
Future Directions
The derivatives of this compound represent a promising class of compounds with a wide range of potential therapeutic applications. The presence of the bromine atom on the pyridine ring offers a valuable handle for further structural modifications through cross-coupling reactions, allowing for the synthesis of even more complex and diverse molecules. Future research should focus on expanding the library of these derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify compounds with enhanced potency and selectivity for specific biological targets. Furthermore, in-depth mechanistic studies are required to fully elucidate the signaling pathways and molecular interactions through which these compounds exert their biological effects. This will be crucial for their continued development as next-generation therapeutic agents.
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Reaction of 5-Bromopyridine-3-sulfonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of N-substituted 5-bromopyridine-3-sulfonamides through the reaction of 5-bromopyridine-3-sulfonyl chloride with various primary amines. This reaction is a fundamental transformation in medicinal chemistry for the generation of novel compounds with potential therapeutic applications, particularly as kinase inhibitors.
Introduction
The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents. The reaction of sulfonyl chlorides with primary amines is a robust and versatile method for the synthesis of sulfonamides. This compound is a valuable building block, incorporating a pyridine ring which can influence the pharmacological properties of the final compound, and a bromine atom that provides a handle for further diversification, for instance, through palladium-catalyzed cross-coupling reactions. The resulting 5-bromopyridine-3-sulfonamide derivatives are of significant interest in drug discovery, with potential applications as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted 5-bromopyridine-3-sulfonamides.
Table 1: Reaction of this compound with Aliphatic Primary Amines
| Entry | Primary Amine | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Ethylamine | Pyridine | Dichloromethane (DCM) | 12 | 85 |
| 2 | Propylamine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 16 | 82 |
| 3 | Cyclohexylamine | Pyridine | Dichloromethane (DCM) | 18 | 78 |
| 4 | Benzylamine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 12 | 88 |
Table 2: Reaction of this compound with Aromatic Primary Amines
| Entry | Primary Amine | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane (DCM) | 24 | 75 |
| 2 | 4-Fluoroaniline | Triethylamine (TEA) | Tetrahydrofuran (THF) | 24 | 72 |
| 3 | 4-Methoxyaniline | Pyridine | Dichloromethane (DCM) | 20 | 79 |
| 4 | 3-Aminopyridine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 24 | 68 |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted 5-Bromopyridine-3-sulfonamides
This protocol describes a general method for the reaction of this compound with a primary amine in the presence of a base.[1][2]
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.05 eq)
-
Base (Pyridine or Triethylamine, 1.5 eq)
-
Anhydrous Solvent (Dichloromethane or Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine and the anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the base (pyridine or triethylamine) to the solution.
-
In a separate flask, dissolve this compound in a minimal amount of the anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the tables, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted 5-bromopyridine-3-sulfonamide.
Mandatory Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted 5-bromopyridine-3-sulfonamides.
Caption: General workflow for sulfonamide synthesis.
PI3K/Akt/mTOR Signaling Pathway
Many pyridine-containing compounds, including sulfonamides, are investigated as kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] N-substituted 5-bromopyridine-3-sulfonamides are potential candidates for inhibiting kinases within this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
References
Application Notes and Protocols for the Synthesis of Sulfonamides using 5-Bromopyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridine-3-sulfonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a reactive sulfonyl chloride group, enabling the straightforward synthesis of a diverse range of sulfonamides, and a brominated pyridine ring, which offers a handle for further structural modifications through cross-coupling reactions.[1] Sulfonamides are a critical class of compounds in pharmaceutical sciences, exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
This document provides detailed protocols for the synthesis of N-substituted-5-bromopyridine-3-sulfonamides, guidance on their characterization, and a summary of representative reaction yields. Additionally, we present a diagram illustrating a relevant biological pathway often targeted by pyridine-based sulfonamides.
Data Presentation
The synthesis of sulfonamides from this compound and various primary or secondary amines generally proceeds with moderate to excellent yields. The following table summarizes typical yields obtained for this transformation with different classes of amines, compiled from analogous reactions in the literature.
| Amine Type | Representative Amine | Typical Yield (%) |
| Primary Aliphatic | Ethylamine | 85-95 |
| Secondary Aliphatic | Diethylamine | 80-90 |
| Primary Aromatic | Aniline | 75-90 |
| Substituted Aromatic | 4-Methoxyaniline | 70-85 |
| Heterocyclic | Morpholine | 90-98 |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-5-bromopyridine-3-sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials and Reagents:
-
This compound
-
Primary or secondary amine (e.g., aniline, diethylamine, morpholine)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., Pyridine or Triethylamine (TEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM or THF.
-
Addition of Base: Add the base (1.1-1.5 equivalents) to the amine solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring amine solution. The reaction is often exothermic; for reactive amines, it is advisable to cool the reaction mixture to 0 °C in an ice bath before the addition.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization:
The structure and purity of the synthesized sulfonamides should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (for solid compounds): As an indicator of purity.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of N-substituted-5-bromopyridine-3-sulfonamides.
Signaling Pathway: Carbonic Anhydrase Inhibition
Many pyridine-based sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.
References
Application Notes and Protocols for the Synthesis of 5-Bromopyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 5-Bromopyridine-3-sulfonamide, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step sequence starting from commercially available 5-bromonicotinamide. The initial step involves a Hofmann rearrangement to produce 3-Amino-5-bromopyridine. This intermediate is then converted to 5-Bromopyridine-3-sulfonyl chloride via a modern Sandmeyer-type reaction. The final step is the amination of the sulfonyl chloride to yield the target sulfonamide. A one-pot option for the conversion of the amino-pyridine directly to the sulfonamide is also described.
Introduction
5-Bromopyridine-3-sulfonamide is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of the pyridine ring, a bromine atom, and a sulfonamide group provides multiple points for diversification, making it an attractive scaffold for library synthesis in drug discovery programs. The described synthetic route is robust and scalable, utilizing well-established chemical transformations.
Overall Synthetic Workflow
The synthesis of 5-Bromopyridine-3-sulfonamide is achieved through a multi-step process. The logical flow begins with the preparation of the key amine intermediate, followed by the formation of the sulfonyl chloride, and culminates in the synthesis of the final sulfonamide product.
Caption: Overall synthetic route for 5-Bromopyridine-3-sulfonamide.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Hofmann Rearrangement | 5-Bromonicotinamide | 3-Amino-5-bromopyridine | NaOH, Br₂ | Water | 70 | 1 | ~70[1] |
| 2 | Sandmeyer-Type Reaction | 3-Amino-5-bromopyridine | This compound | t-BuONO, DABSO, CuCl₂, HCl | Acetonitrile | Room Temp. | 17 | High |
| 3 | Ammonolysis | This compound | 5-Bromopyridine-3-sulfonamide | Aqueous NH₃ | Dioxane/Water | 0 - RT | 1-2 | High |
Note: Yields for steps 2 and 3 are generally high but can vary based on reaction scale and purification methods.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-bromopyridine
This protocol describes the synthesis of 3-Amino-5-bromopyridine from 5-bromonicotinamide via a Hofmann rearrangement.[1]
Materials:
-
5-Bromonicotinamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Tetrahydrofuran (THF)
-
tert-Butyl methyl ether (TBME)
-
Magnesium sulfate (MgSO₄)
-
Saturated brine solution
-
Deionized water
-
Heptane
-
Ethyl acetate
Procedure:
-
Prepare a solution of sodium hydroxide (31.8 g, 0.79 mol) in 340 mL of deionized water and cool in an ice bath.
-
To the cold NaOH solution, slowly add bromine (40.7 g, 0.255 mol).
-
To this pre-cooled solution, add 5-bromonicotinamide (42.0 g, 0.209 mol) in portions.
-
Allow the reaction mixture to gradually warm to room temperature, then heat at 70°C for 1 hour.
-
After heating, cool the resulting brown suspension to room temperature.
-
Treat the aqueous phase with saturated brine and extract three times with a 1:1 mixture of THF and TBME.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dark brown residue by flash chromatography (eluent: heptane/ethyl acetate 1:1) to yield 3-Amino-5-bromopyridine as a brown solid.
Protocol 2: Synthesis of this compound
This protocol is adapted from a modern Sandmeyer-type reaction for the synthesis of heteroaryl sulfonyl chlorides.
Materials:
-
3-Amino-5-bromopyridine
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
-
Copper(II) chloride (CuCl₂)
-
37% Aqueous Hydrochloric acid (HCl)
-
Acetonitrile (MeCN)
-
tert-Butyl nitrite (t-BuONO)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a reaction vessel, add 3-Amino-5-bromopyridine (1.0 equiv), DABSO (0.60 equiv), and CuCl₂ (5 mol %).
-
Add acetonitrile (to achieve a 0.2 M concentration of the amine) and 37% aqueous HCl (2.0 equiv).
-
Stir the mixture at room temperature.
-
Slowly add tert-butyl nitrite (1.1 equiv) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 17 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be used in the next step without further purification.
Protocol 3: Synthesis of 5-Bromopyridine-3-sulfonamide
This protocol describes the conversion of the sulfonyl chloride to the corresponding sulfonamide.
Materials:
-
Crude this compound
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Dioxane or THF
-
Ethyl acetate
-
Saturated brine solution
Procedure:
-
Dissolve the crude this compound from Protocol 2 in dioxane or THF.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add an excess of cold concentrated aqueous ammonia with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the sulfonyl chloride.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Bromopyridine-3-sulfonamide.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or by silica gel chromatography to afford the pure product.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may require optimization based on the specific equipment and purity of reagents used.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromopyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-bromopyridine-3-sulfonyl chloride. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel sulfonamide derivatives and other complex molecules with potential therapeutic applications. The methodologies described herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering a toolkit for the functionalization of the pyridine core at the 5-position.
Introduction
This compound is a bifunctional molecule featuring two reactive sites amenable to palladium-catalyzed cross-coupling reactions: a bromine atom on the pyridine ring and a sulfonyl chloride group. The bromine atom serves as a handle for the formation of new carbon-carbon and carbon-nitrogen bonds, while the sulfonyl chloride moiety can be subsequently reacted with amines to generate a diverse library of sulfonamides. The pyridine nitrogen and the electron-withdrawing sulfonyl group influence the reactivity of the C-Br bond, making the selection of appropriate catalytic systems crucial for successful transformations.
General Experimental Workflow
The general workflow for performing a palladium-catalyzed cross-coupling reaction with this compound is outlined below. This involves careful preparation of reagents and reaction setup under an inert atmosphere to ensure the stability and activity of the palladium catalyst.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and various organoboron reagents, such as boronic acids or their esters.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Data Presentation: Representative Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 80 | 1 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90-100 | 2-24 | Good |
| 3 | 3-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3.0) | THF | Reflux | 12 | 85 |
| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3.0) | Dioxane | 100 | 16 | 75 |
Note: Yields are based on reactions with analogous bromopyridine substrates and may vary for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction enables the coupling of this compound with alkenes to form substituted pyridines.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Heck reaction.
Data Presentation: Representative Heck Coupling of Bromopyridines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | DMF | 100-120 | 12-24 | 95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ (2.0) | DMF/H₂O | 80 | 4 | Good |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | NMP | 140 | 16 | 78 |
| 4 | Cyclohexene | Pd(PPh₃)₄ (5) | - | Ag₂CO₃ (1.5) | Toluene | 110 | 24 | Moderate |
Note: Yields are based on reactions with analogous bromopyridine substrates and may vary for this compound.[1]
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., Et₃N, 2.0 equiv.). If a ligand is used, add it at this stage.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or NMP) followed by the alkene (1.2-1.5 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between this compound and a terminal alkyne.
Catalytic Cycle
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Data Presentation: Representative Sonogashira Coupling of Bromopyridines
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | THF | RT | 16 | 90 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine (3.0) | DMF | 100 | 3 | High |
| 3 | Trimethylsilylacetylene | (AllylPdCl)₂ (1) / P(t-Bu)₃ (2) | - | DABCO (2.0) | Acetonitrile | RT | 2 | 92 |
| 4 | Propargyl alcohol | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (1 mL/0.5 mmol) | DMF | 100 | 3 | 88 |
Note: Yields are based on reactions with analogous bromopyridine substrates and may vary for this compound.[2][3]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 100 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation: Representative Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | 95 |
| 2 | Morpholine | Pd(OAc)₂ (1) | RuPhos (2) | NaOt-Bu (1.2) | Toluene | 100 | 16 | 92 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 88 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | JohnPhos (4) | LiHMDS (1.5) | THF | 65 | 16 | 85 |
Note: Yields are based on reactions with analogous bromopyridine substrates and may vary for this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-2.0 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane). Then add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction - Lookchem [lookchem.com]
Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 5-Bromopyridine-3-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures, which are common motifs in many drug candidates. This document provides a detailed protocol for the chemoselective Suzuki-Miyaura coupling of 5-bromopyridine-3-sulfonyl chloride derivatives with various arylboronic acids. The primary challenge in this transformation is to achieve selective coupling at the C-Br bond while preserving the synthetically valuable sulfonyl chloride moiety. The protocol described herein is designed to favor the reaction at the less reactive C-Br bond over the potentially more reactive sulfonyl chloride group.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) complex to the aryl bromide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst. In the case of this compound, the pyridine ring is electron-deficient, which can influence the reactivity of the C-Br bond. Careful selection of the catalyst, ligand, and base is crucial to ensure chemoselectivity and high yields.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2-5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/water (4:1 to 10:1 mixture) or Dimethoxyethane (DME)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents (ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the substrates.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-arylpyridine-3-sulfonyl chloride derivative.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The yields are based on isolated products after purification and are representative of typical outcomes for similar electron-deficient heteroaryl bromides.[1][2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenylpyridine-3-sulfonyl chloride | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)pyridine-3-sulfonyl chloride | 92 |
| 3 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)pyridine-3-sulfonyl chloride | 88 |
| 4 | 3-Thienylboronic acid | 5-(Thiophen-3-yl)pyridine-3-sulfonyl chloride | 75 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(Trifluoromethyl)phenyl)pyridine-3-sulfonyl chloride | 81 |
Mandatory Visualizations
Caption: A flowchart illustrating the key steps of the experimental protocol.
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting and Considerations
-
Chemoselectivity: The primary challenge is preventing the reaction at the sulfonyl chloride moiety. The use of [Pd(dppf)Cl₂] is often effective for the coupling of electron-deficient heteroaryl bromides and can help in achieving the desired chemoselectivity.[3] If significant reaction at the sulfonyl chloride is observed, lowering the reaction temperature or using a milder base such as sodium bicarbonate may be beneficial.
-
Debromination: The formation of the debrominated starting material can be a side reaction. This can sometimes be suppressed by ensuring strictly anaerobic conditions and using a well-degassed solvent.
-
Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) is generally recommended, but a large excess should be avoided.
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride group is sensitive to hydrolysis, especially under basic conditions in the presence of water. While a certain amount of water is often necessary for the Suzuki reaction, using a higher ratio of the organic solvent to water (e.g., 10:1) and minimizing the reaction time can help to preserve the sulfonyl chloride group.
Conclusion
The chemoselective Suzuki-Miyaura coupling of this compound derivatives is a valuable transformation for the synthesis of novel compounds for drug discovery and development. The provided protocol offers a robust starting point for achieving this transformation with good yields and selectivity. Careful optimization of the reaction parameters, particularly the catalyst, base, and solvent system, is key to success.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Buchwald-Hartwig Amination of 5-Bromopyridine Compounds
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting amines with aryl halides.[1][2] This reaction has become a cornerstone of modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance.[1] The synthesis of 5-aminopyridine derivatives is of significant interest as this structural motif is a key component in many biologically active compounds and pharmaceutical agents.[3][4] The Buchwald-Hartwig amination provides a reliable and efficient method for accessing these valuable building blocks from readily available 5-bromopyridine compounds.[5] These application notes offer a comprehensive guide, including reaction principles, quantitative data, and detailed protocols for researchers and professionals in drug development.
Reaction Principle
The reaction proceeds through a catalytic cycle involving a palladium complex.[6] The cycle is generally understood to involve three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyridine, forming a Pd(II) complex.[5][7]
-
Amine Coordination and Deprotonation : The amine coordinates to the palladium center. In the presence of a base, the amine is deprotonated, forming a palladium-amido complex.[7][8]
-
Reductive Elimination : The desired 5-aminopyridine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[5][7]
The choice of palladium source, ligand, base, and solvent is critical for the reaction's success and efficiency.[8] Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle and improve reaction rates and yields.[1][9]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. nbinno.com [nbinno.com]
- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 5-Bromopyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological applications of compounds derived from 5-bromopyridine-3-sulfonyl chloride. This versatile building block is a key starting material for the development of a wide range of bioactive molecules, particularly in the fields of oncology and kinase inhibition. The protocols and data presented herein are intended to serve as a practical guide for researchers engaged in drug discovery and medicinal chemistry.
Introduction
This compound is a valuable reagent in medicinal chemistry due to its unique structural features. The pyridine ring can participate in hydrogen bonding and other interactions with biological targets, while the sulfonyl chloride group provides a reactive handle for the synthesis of sulfonamides. The bromine atom at the 5-position offers a site for further functionalization, such as through palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries.[1]
The primary application of this compound is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] This document will focus on the synthesis of 5-bromopyridine-3-sulfonamide derivatives as potent inhibitors of key cancer-related kinases, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 9 (CDK9).
I. Synthesis of Bioactive 5-Bromopyridine-3-sulfonamides
The synthesis of sulfonamides from this compound is typically achieved through its reaction with a primary or secondary amine in the presence of a base. This reaction is generally high-yielding and can be performed under mild conditions.
General Experimental Workflow
The overall workflow for the synthesis and evaluation of bioactive 5-bromopyridine-3-sulfonamides is depicted below.
Caption: General workflow for the synthesis and evaluation of bioactive sulfonamides.
II. Application Note 1: Synthesis of 5-Bromopyridine-3-sulfonamides as VEGFR-2 Inhibitors
Background
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Sulfonamide-containing molecules have shown significant promise as VEGFR-2 inhibitors.[5]
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[2][5][6]
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Protocol: Synthesis of N-Aryl-5-bromopyridine-3-sulfonamides
This protocol describes a general method for the synthesis of a library of N-aryl-5-bromopyridine-3-sulfonamides for screening as VEGFR-2 inhibitors.
Materials:
-
This compound
-
Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline, etc.)
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
To a solution of a substituted aniline (1.1 mmol) in pyridine (5 mL) at 0 °C, add this compound (1.0 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-5-bromopyridine-3-sulfonamide.
Quantitative Data: In Vitro VEGFR-2 Inhibitory Activity
The following table summarizes the in vitro VEGFR-2 inhibitory activity of representative N-aryl-5-bromopyridine-3-sulfonamide derivatives.
| Compound ID | R-group on Aniline | VEGFR-2 IC₅₀ (µM) | Reference |
| 1a | 4-Chloro | 0.20 | [4][7] |
| 1b | 4-Methoxy | 1.51 | [4][7] |
| 1c | 3,4-Dichloro | 0.08 | [4][7] |
| Sorafenib | (Reference Drug) | 0.04 | [4] |
III. Application Note 2: Synthesis of 5-Bromopyridine-3-sulfonamides as CDK9 Inhibitors
Background
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[1][8] In many cancers, there is a high dependency on the continuous expression of anti-apoptotic proteins like Mcl-1, which is regulated by CDK9.[9] Therefore, inhibition of CDK9 is a promising therapeutic strategy for the treatment of various cancers. Several sulfonamide-based compounds have been identified as potent CDK9 inhibitors.[1][9]
CDK9 Signaling Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), which is essential for the transition from transcription initiation to elongation. Inhibition of CDK9 leads to a decrease in the phosphorylation of RNAPII, resulting in the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and ultimately inducing apoptosis in cancer cells.
Caption: Mechanism of action of CDK9 inhibitors.
Experimental Protocol: Microwave-Assisted Synthesis of N-Heteroaryl-5-bromopyridine-3-sulfonamides
This protocol describes a rapid and efficient microwave-assisted synthesis of N-heteroaryl-5-bromopyridine-3-sulfonamides.
Materials:
-
This compound
-
Amino-substituted heterocycles (e.g., 2-aminothiazole, 3-aminopyrazole, etc.)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Microwave reactor vials
-
Silica gel for purification
Procedure:
-
In a microwave reactor vial, combine this compound (0.5 mmol), the amino-substituted heterocycle (0.6 mmol), and triethylamine (1.0 mmol) in acetonitrile (3 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 10-30 minutes.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired N-heteroaryl-5-bromopyridine-3-sulfonamide.
Quantitative Data: In Vitro CDK9 Inhibitory Activity
The following table summarizes the in vitro CDK9 inhibitory activity of representative N-heteroaryl-5-bromopyridine-3-sulfonamide derivatives.
| Compound ID | Heteroaryl Amine | CDK9 IC₅₀ (nM) | Reference |
| 2a | 2-Aminothiazole | 47 | [10] |
| 2b | 3-Amino-5-methylisoxazole | 91 | [10] |
| 2c | 2-Amino-5-methyl-1,3,4-thiadiazole | 56 | [10] |
| Flavopiridol | (Reference Drug) | 7 | [10] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive compounds. The straightforward synthesis of sulfonamide derivatives, coupled with the potential for further structural modifications via the bromo substituent, makes it an attractive scaffold for drug discovery. The application notes provided herein demonstrate the utility of this building block in the development of potent inhibitors of VEGFR-2 and CDK9, two important targets in cancer therapy. The detailed protocols and quantitative data serve as a foundation for researchers to explore the rich chemical space around the 5-bromopyridine-3-sulfonamide core and to develop novel therapeutic agents.
References
- 1. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromopyridine-3-sulfonyl chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 5-bromopyridine-3-sulfonyl chloride as a key intermediate in the synthesis of novel agrochemicals, particularly sulfonylurea herbicides. The protocols outlined below are representative examples of the synthetic methodologies employed in the development of new crop protection agents.
Introduction
This compound is a versatile building block in agrochemical research. The presence of a reactive sulfonyl chloride group allows for the facile formation of sulfonamides, a common toxophore in many herbicides. The pyridine ring system is a prevalent feature in numerous biologically active compounds, contributing to their efficacy. Furthermore, the bromo substituent provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a diverse range of derivatives for structure-activity relationship (SAR) studies. This document details the synthesis of a representative sulfonylurea herbicide from this compound, including the preparation of its precursor, 3-amino-5-bromopyridine.
Key Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical industry is in the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their mode of action, which involves the inhibition of the enzyme acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants. The general structure of these herbicides consists of a sulfonylurea bridge connecting an aryl or heteroaryl group to a heterocyclic amine. This compound serves as the key intermediate for introducing the pyridylsulfonyl moiety.
Data Presentation
The following tables summarize the quantitative data for the key reaction steps in the synthesis of a representative sulfonylurea herbicide starting from 3-amino-5-bromopyridine.
Table 1: Synthesis of this compound from 3-Amino-5-bromopyridine
| Step | Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 3-Amino-5-bromopyridine | 1. NaNO₂, HCl2. SO₂, CuCl₂ | Acetic acid, Water | 0-5 | 2 | 75 | >95 (crude) |
Table 2: Synthesis of a Representative Sulfonylurea Herbicide
| Step | Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 2 | This compound | 2-Amino-4,6-dimethoxypyrimidine, Triethylamine | Acetonitrile | 25 | 4 | 85 | >98 (after chromatography) |
Table 3: Spectroscopic Data for the Representative Sulfonylurea Herbicide
| Compound | Formula | MW | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (ESI) m/z |
| N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-5-bromopyridine-3-sulfonamide | C₁₂H₁₁BrN₄O₅S | 423.21 | 8.95 (d, 1H), 8.80 (d, 1H), 8.30 (t, 1H), 7.50 (s, 1H), 5.90 (s, 1H), 4.00 (s, 6H) | 171.0, 163.5, 158.0, 152.0, 148.0, 138.0, 125.0, 120.0, 88.0, 55.0 | 422.9 [M-H]⁻ |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 3-amino-5-bromopyridine to this compound via a Sandmeyer-type reaction.
Materials:
-
3-Amino-5-bromopyridine (1.0 eq)
-
Concentrated Hydrochloric Acid (4.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Sulfur Dioxide (gas)
-
Copper(I) Chloride (0.1 eq)
-
Glacial Acetic Acid
-
Ice
-
Water
-
Dichloromethane
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
A suspension of 3-amino-5-bromopyridine (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid (4.0 eq) is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise to the suspension while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, a solution of copper(I) chloride (0.1 eq) in glacial acetic acid is saturated with sulfur dioxide gas at 0-5 °C.
-
The cold diazonium salt solution is then added portion-wise to the sulfur dioxide/copper(I) chloride solution, with vigorous stirring. The temperature is maintained below 10 °C during the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The mixture is then poured into ice-water and extracted with dichloromethane (3 x volumes).
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound as a solid, which can be used in the next step without further purification.
Protocol 2: Synthesis of a Representative Sulfonylurea Herbicide
This protocol details the reaction of this compound with a heterocyclic amine to form the final sulfonylurea product.
Materials:
-
This compound (1.0 eq)
-
2-Amino-4,6-dimethoxypyrimidine (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Acetonitrile
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexane solvent system
Procedure:
-
To a stirred solution of 2-amino-4,6-dimethoxypyrimidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile at room temperature, a solution of this compound (1.0 eq) in anhydrous acetonitrile is added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed successively with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-5-bromopyridine-3-sulfonamide as a white solid.
-
The structure and purity of the final product are confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Visualization of Synthetic Pathways and Workflows
Caption: Synthetic pathway for a representative sulfonylurea herbicide.
Caption: General experimental workflow for synthesis and purification.
Application Notes & Protocols: One-Pot Synthesis of Sulfonamides from 5-Bromopyridine-3-sulfonyl Chloride
These application notes provide a detailed protocol for the efficient one-pot synthesis of a diverse range of sulfonamides starting from the versatile building block, 5-Bromopyridine-3-sulfonyl chloride. This method is highly relevant for researchers and scientists in the field of medicinal chemistry and drug development, offering a straightforward approach to generating libraries of novel sulfonamide compounds.[1][2]
The core of this protocol lies in the reaction of this compound with various primary and secondary amines to form the corresponding sulfonamides.[1] This transformation is a cornerstone in medicinal chemistry due to the established biological significance of the sulfonamide functional group, which is a key component in numerous therapeutic agents.[2] The presence of the bromopyridine moiety in the final products offers a valuable handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1]
Experimental Protocol
This protocol outlines a general and robust method for the one-pot synthesis of sulfonamides.
Materials:
-
This compound
-
A selection of primary and secondary amines
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the desired primary or secondary amine (1.0 equivalent). Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) (1.2 equivalents) to the solution and stir for 10 minutes.
-
Addition of Sulfonyl Chloride: In a separate flask, prepare a solution of this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative yields for the one-pot synthesis of various sulfonamides from this compound and a selection of amines.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(phenyl)-5-bromopyridine-3-sulfonamide | 92 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-5-bromopyridine-3-sulfonamide | 95 |
| 3 | Benzylamine | N-(benzyl)-5-bromopyridine-3-sulfonamide | 88 |
| 4 | Piperidine | 3-(N-piperidylsulfonyl)-5-bromopyridine | 91 |
| 5 | Morpholine | 3-(N-morpholinylsulfonyl)-5-bromopyridine | 94 |
Note: The yields presented in this table are representative and may vary depending on the specific reaction conditions and the nature of the amine.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of sulfonamides.
Caption: General reaction scheme for sulfonamide synthesis.
References
Application Notes: Microwave-Assisted Synthesis of Novel Sulfonamides Utilizing 5-Bromopyridine-3-sulfonyl Chloride
Introduction
5-Bromopyridine-3-sulfonyl chloride is a versatile heterocyclic building block crucial in the fields of medicinal chemistry and drug discovery.[1] Its unique structure, featuring a pyridine core, a reactive sulfonyl chloride group, and a bromine atom, allows for the synthesis of complex molecular architectures.[1] The sulfonyl chloride moiety readily reacts with primary and secondary amines to form sulfonamides, a functional group present in numerous pharmaceuticals with a wide range of biological activities.[1] The bromine atom provides a site for further functionalization, such as through palladium-catalyzed cross-coupling reactions.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods.[2][3] These application notes provide a detailed protocol for the microwave-assisted synthesis of sulfonamides derived from this compound.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several advantages for the synthesis of sulfonamides:
-
Rapid Reaction Times: Microwave energy directly and efficiently heats the reaction mixture, significantly reducing reaction times from hours to minutes.[4]
-
Improved Yields: The rapid heating and controlled temperature profiles can minimize the formation of byproducts, leading to higher yields of the desired sulfonamide.[3]
-
Enhanced Purity: Cleaner reactions often simplify purification processes.[2]
-
Reproducibility: Modern microwave reactors provide precise control over reaction parameters, ensuring high reproducibility.
Experimental Protocols
This section details the protocol for a representative microwave-assisted synthesis of a sulfonamide from this compound and a primary amine.
Materials and Equipment
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Base (e.g., triethylamine, pyridine)
-
Solvent (e.g., acetonitrile, DMF)
-
Microwave reactor (e.g., Biotage® Initiator+, CEM Discover)
-
Reaction vials (2-5 mL) with caps and stir bars
-
Standard laboratory glassware
-
Purification system (e.g., flash chromatography)
-
Analytical instruments (e.g., TLC, HPLC-MS, NMR)
General Protocol for Microwave-Assisted Sulfonamide Synthesis
-
Reagent Preparation: In a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Addition of Amine and Base: Add the desired primary or secondary amine (1.1 equivalents) and a suitable base such as triethylamine (1.5 equivalents) to the vial.
-
Solvent Addition: Add the appropriate solvent (e.g., acetonitrile, 2 mL) to the vial. Ensure all solids are dissolved or suspended in the solvent.
-
Microwave Irradiation: Cap the vial and place it in the microwave reactor. Heat the reaction mixture to the specified temperature and hold for the designated time (see Table 1 for example conditions).
-
Cooling and Work-up: After the reaction is complete, the vial is cooled to a safe temperature (typically below 50 °C). The reaction mixture can then be transferred to a larger flask.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified using an appropriate method, such as flash column chromatography, to yield the pure sulfonamide.
-
Analysis: The final product is analyzed by TLC, HPLC-MS, and NMR to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of sulfonamides, adapted from general procedures.[5][6]
| Entry | Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | ACN | 120 | 10 | >90 |
| 2 | Benzylamine | DMF | 100 | 15 | >85 |
| 3 | Morpholine | ACN | 120 | 10 | >92 |
| 4 | Piperidine | DMF | 100 | 15 | >90 |
ACN: Acetonitrile, DMF: Dimethylformamide
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 5-bromopyridine-3-sulfonamides.
Caption: General workflow for microwave-assisted sulfonamide synthesis.
Potential Application: Signaling Pathway Inhibition
Compounds derived from this compound have potential applications as kinase inhibitors.[7] For instance, pyridine-based scaffolds are common in inhibitors of the p38 MAP kinase signaling pathway, which is a key regulator of inflammatory responses.[7]
Caption: Inhibition of the p38 MAP Kinase signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 3. Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation | Bentham Science [benthamscience.com]
- 4. biotage.com [biotage.com]
- 5. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 5-Bromopyridine-3-sulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromopyridine-3-sulfonamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 5-Bromopyridine-3-sulfonamide?
The most common synthetic pathway involves a two-step process. First, 5-bromopyridine undergoes electrophilic sulfonation using a sulfonating agent like chlorosulfonic acid to form the intermediate, 5-bromopyridine-3-sulfonyl chloride.[1][2] This intermediate is then reacted with an ammonia source to yield the final product, 5-Bromopyridine-3-sulfonamide.[3][4]
Q2: What are the critical parameters to control during the sulfonation of 5-bromopyridine?
The key parameters for the sulfonation step are temperature, the ratio of reactants, and reaction time. Careful control of the reaction temperature is crucial to prevent side reactions and degradation.[1] Using a stoichiometric amount or a slight excess of the sulfonating agent is also important to avoid di-sulfonation.[1]
Q3: What are the common challenges in the amidation of this compound?
Low yields in the amidation step are a frequent issue.[5] This can be due to several factors including the poor reactivity of the amine, hydrolysis of the sulfonyl chloride, and side reactions.[5] Ensuring anhydrous conditions and using a suitable base are critical for success.[5]
Q4: How can I monitor the progress of the reactions?
Reaction progress for both the sulfonation and amidation steps can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[6] These methods allow for the observation of the consumption of starting materials and the formation of the desired product.
Troubleshooting Guides
Low Yield in this compound Synthesis (Sulfonation)
| Symptom | Possible Cause | Recommended Solution |
| Low to no conversion of 5-bromopyridine. | Insufficient reactivity of the sulfonating agent. | Use fresh, high-quality chlorosulfonic acid. Ensure the reaction is conducted under anhydrous conditions as moisture can decompose the sulfonating agent.[1] |
| Low reaction temperature. | While initial addition should be at a low temperature to control the exotherm, the reaction may require gentle heating (e.g., 40-60 °C) to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature. | |
| Formation of multiple products (isomers). | Reaction temperature is too high. | High temperatures can lead to the formation of other isomeric sulfonyl chlorides. Maintain a controlled temperature throughout the reaction. |
| Significant amount of sulfonic acid byproduct. | Hydrolysis of the sulfonyl chloride during workup. | Quench the reaction mixture by pouring it onto crushed ice. This rapid cooling and dilution can minimize the hydrolysis of the desired sulfonyl chloride product.[7] |
Low Yield in 5-Bromopyridine-3-sulfonamide Synthesis (Amidation)
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of this compound. | Insufficient nucleophilicity of the ammonia source. | Ensure a sufficient excess of aqueous ammonia is used. The reaction may also be gently heated to increase the reaction rate. |
| Hydrolysis of the sulfonyl chloride. | Ensure the reaction is performed under anhydrous conditions until the addition of the aqueous ammonia. Use dry solvents and glassware.[5] | |
| Formation of 5-bromopyridine-3-sulfonic acid as a major byproduct. | Presence of water before or during the initial phase of the reaction. | Add the sulfonyl chloride to the reaction vessel first, followed by the slow addition of the ammonia source. This ensures the sulfonyl chloride is immediately in contact with the amine nucleophile, minimizing contact with any residual moisture. |
| Product is difficult to purify. | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions to drive the reaction to completion. For purification, recrystallization from a suitable solvent system, such as ethanol-water or isopropanol-water, can be effective.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
5-bromopyridine
-
Chlorosulfonic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place chlorosulfonic acid (4 equivalents).
-
Cool the flask in an ice-salt bath to between -10 °C and 0 °C.
-
Slowly add 5-bromopyridine (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[9]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. This crude product can often be used in the next step without further purification.
Protocol 2: Synthesis of 5-Bromopyridine-3-sulfonamide
Materials:
-
This compound
-
Aqueous ammonia (concentrated)
-
Suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the crude this compound (1 equivalent) in a suitable anhydrous solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
If the product precipitates, it can be collected by filtration. If it remains in solution, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude 5-Bromopyridine-3-sulfonamide can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Visualizations
Caption: Reaction pathway for the synthesis of 5-Bromopyridine-3-sulfonamide.
Caption: General experimental workflow for the two-step synthesis.
Caption: A logical troubleshooting guide for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Chlorosulfonic acid coated on porous organic polymer as a bifunctional catalyst for the one-pot three-component synthesis of 1,8-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with 5-Bromopyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments involving 5-Bromopyridine-3-sulfonyl chloride. The information is designed to help you diagnose and resolve challenges in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound for sulfonamide synthesis?
A1: The most prevalent side reactions are the hydrolysis of the sulfonyl chloride group and the di-sulfonylation of primary amines. Additionally, under certain conditions, side reactions involving the pyridine ring, such as nucleophilic aromatic substitution, can occur. The presence of the bromine atom also offers a site for potential cross-coupling reactions if a suitable catalyst is present.[1][2]
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: Hydrolysis to the unreactive 5-bromopyridine-3-sulfonic acid is a common issue due to the high moisture sensitivity of sulfonyl chlorides. To minimize this:
-
Use anhydrous conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Fresh reagent: Use a freshly opened bottle of this compound or purify it before use if it has been stored for a long time.
Q3: I am observing a significant amount of di-sulfonylation with my primary amine. How can I favor the formation of the mono-sulfonamide?
A3: Di-sulfonylation, the formation of R-N(SO₂-pyridine-Br)₂, occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[3] To favor mono-sulfonylation:
-
Control stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.
-
Slow addition: Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine.[3]
-
Choice of base: A weaker or sterically hindered base, such as pyridine or 2,6-lutidine, is less likely to deprotonate the mono-sulfonamide compared to a strong, non-hindered base like triethylamine.[3]
-
Lower temperature: Running the reaction at a lower temperature can help improve selectivity.[3]
Q4: Can the pyridine ring of this compound participate in side reactions?
A4: Yes, the pyridine ring is an electron-deficient aromatic system and can undergo nucleophilic aromatic substitution (NAS), especially at positions activated by the electron-withdrawing sulfonyl chloride group.[4][5] While the primary reaction is at the sulfonyl chloride, strong nucleophiles or harsh reaction conditions could potentially lead to substitution on the ring, displacing the bromine atom. However, this is generally a less common side reaction under typical sulfonamide synthesis conditions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of Sulfonamide | 1. Hydrolysis of this compound: The sulfonyl chloride has degraded to the sulfonic acid due to moisture. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere. Use a fresh bottle of the sulfonyl chloride. |
| 2. Poor reactivity of the amine: The amine is sterically hindered or electronically deactivated. | 2. Increase Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. Monitor for potential side reactions. Use a Catalyst: For less reactive amines, adding a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial. | |
| 3. Incorrect stoichiometry: The molar ratios of the reactants are not optimal. | 3. Verify Stoichiometry: Double-check the molar ratios. A common starting point is a 1:1.1 ratio of sulfonyl chloride to amine with 1.2-1.5 equivalents of base. | |
| Presence of Multiple Products in the Reaction Mixture | 1. Di-sulfonylation of a primary amine: The primary amine has reacted with two molecules of the sulfonyl chloride. | 1. See FAQ Q3: Implement strategies to favor mono-sulfonylation, such as slow addition, controlled stoichiometry, and using a weaker base. |
| 2. Reaction with solvent: The solvent (e.g., an alcohol) is acting as a nucleophile. | 2. Use an Aprotic Solvent: Switch to a non-nucleophilic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | |
| 3. Side reactions on the pyridine ring: Nucleophilic attack on the pyridine ring. | 3. Milder Conditions: Use milder reaction conditions (lower temperature, less reactive base) to minimize the possibility of nucleophilic aromatic substitution. | |
| Difficulty in Purifying the Sulfonamide Product | 1. Co-elution of impurities: The desired product and impurities have similar polarities. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| 2. Product is an oil: The sulfonamide is not crystallizing. | 2. Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. Purification by Chromatography: If solidification is not possible, purify the oil using column chromatography. |
Experimental Protocols
Key Experiment: Synthesis of a Sulfonamide from this compound and a Primary Amine
This protocol provides a general procedure for the synthesis of a mono-sulfonamide, with considerations for minimizing common side reactions.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous pyridine (2.0 eq) or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
0.1 M HCl (for workup)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 eq) and anhydrous DCM.
-
Add the anhydrous base (pyridine or triethylamine) and stir the solution at room temperature for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes using a syringe pump or dropping funnel.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting workflow for common issues.
References
managing temperature sensitivity of pyridine sulfonyl chlorides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the temperature sensitivity of pyridine sulfonyl chlorides. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What makes pyridine sulfonyl chlorides, particularly pyridine-2-sulfonyl chloride, so unstable?
Pyridine-2-sulfonyl chloride is known to be highly unstable due to its sensitivity to both moisture and temperature.[1] The primary degradation pathway is hydrolysis, where the compound reacts with water to form the corresponding pyridine-2-sulfonic acid.[1] Another significant decomposition route, characteristic of the alpha-isomeric pyridine, is the extrusion of sulfur dioxide (SO2).[1][2][3] The stability of pyridine sulfonyl chloride isomers generally follows the trend: γ-isomers < α-isomers < β-isomers.[3]
Q2: How should I properly store pyridine sulfonyl chlorides to minimize decomposition?
To ensure the longevity of pyridine sulfonyl chlorides, stringent storage conditions are necessary. It is recommended to:
-
Store them in a refrigerator at 2-8°C.[1]
-
Keep them in a tightly sealed container to prevent moisture ingress.[1]
-
Store under an inert atmosphere, such as argon or nitrogen.[1]
For long-term storage, especially for the highly unstable pyridine-2-sulfonyl chloride, it is often better to store it as a more stable precursor or surrogate.[1]
Q3: My pyridine sulfonyl chloride has turned yellow or brown. Is it still usable?
Pyridine sulfonyl chlorides are typically colorless to pale yellow.[1] A significant darkening in color to yellow or brown may be an indication of substantial decomposition.[1] While slightly discolored material might be suitable for some less sensitive applications, it is highly recommended to use freshly prepared or purified material for reactions that are sensitive to impurities.[1] The purity of the reagent can be assessed using techniques like NMR or HPLC before use.[1]
Q4: Are there more stable alternatives to the highly reactive pyridine sulfonyl chlorides?
Yes, several more stable surrogates can be used to circumvent the instability of pyridine sulfonyl chlorides, especially the 2-isomer. These include:
-
Sulfonyl Fluorides: The corresponding pyridine sulfonyl fluorides are significantly more stable and easier to handle, although they are less reactive than their chloride counterparts.[1][2][3]
-
TCP Sulfonate Esters: 2,4,6-trichlorophenyl (TCP) sulfonate esters are solid, stable surrogates that can be purified and stored for months without significant decomposition.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the use of pyridine sulfonyl chlorides in synthesis.
Problem 1: Low or no yield in my sulfonylation reaction.
| Possible Cause | Troubleshooting Steps |
| Degraded Sulfonyl Chloride | Use a fresh batch of pyridine sulfonyl chloride or purify the existing stock. For highly unstable reagents like pyridine-2-sulfonyl chloride, consider in-situ preparation immediately before use. |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents. |
| Incorrect Reaction Temperature | Sulfonylation reactions are often exothermic. Running the reaction at low temperatures (e.g., 0°C to room temperature) can help control the reaction rate and minimize side reactions.[1] |
| Inappropriate Base | A non-nucleophilic base, such as pyridine or triethylamine, is often required to scavenge the HCl generated during the reaction. Ensure the correct stoichiometry of the base is used. |
Problem 2: My final product is contaminated with the corresponding pyridine sulfonic acid.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Sulfonyl Chloride | Strictly maintain anhydrous conditions throughout the reaction and workup. Quench the reaction at a low temperature by pouring the reaction mixture onto ice to minimize hydrolysis of the unreacted sulfonyl chloride. |
| Aqueous Workup | During the workup, minimize the contact time with water. For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis. |
Data Presentation
Table 1: Relative Stability of Pyridylsulfonyl Electrophiles
| Compound Type | General Formula | Relative Stability | Key Characteristics |
| Pyridine-2-sulfonyl chloride | 2-Py-SO₂Cl | Very Low | Notoriously unstable, decomposes within hours at room temperature.[4] Prone to hydrolysis and SO₂ extrusion.[1][2][3] |
| Pyridine-3-sulfonyl chloride | 3-Py-SO₂Cl | Moderate | More stable than the 2-isomer, but still moisture-sensitive.[3][5] |
| Pyridine-4-sulfonyl chloride | 4-Py-SO₂Cl | Low | Less stable than the 3-isomer.[3] |
| Pyridine Sulfonyl Fluoride | Py-SO₂F | High | More stable and easier to handle than the corresponding chlorides, but less reactive.[1][2][3] |
| TCP Sulfonate Ester | Py-SO₂-OTCP | Very High | Solid, stable surrogates that can be purified by chromatography and stored for extended periods.[1] |
Experimental Protocols
Protocol 1: In-situ Preparation of Pyridine-2-sulfonyl Chloride and Subsequent Sulfonamide Synthesis
This protocol is adapted for generating the unstable pyridine-2-sulfonyl chloride immediately prior to its use in a sulfonylation reaction.
Materials:
-
Sodium pyridine-2-sulfinate
-
N-chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (DCM)
-
Celite
-
Amine (or alcohol)
-
Pyridine or Triethylamine
Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Ar), add sodium pyridine-2-sulfinate (1.0 eq).
-
Add anhydrous DCM to form a suspension.
-
Cool the suspension to 0°C in an ice bath.
-
Add NCS (1.0 eq) portion-wise, ensuring the temperature remains at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Filter the mixture through a pad of Celite to remove the succinimide byproduct. The filtrate contains the crude pyridine-2-sulfonyl chloride. Do not attempt to concentrate this solution.
-
In a separate flask, dissolve the amine or alcohol (0.9-1.0 eq) and pyridine or triethylamine (1.5-2.0 eq) in anhydrous DCM.
-
Cool the amine/alcohol solution to 0°C.
-
Slowly add the freshly prepared pyridine-2-sulfonyl chloride solution dropwise to the amine/alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, proceed with a standard aqueous workup.
Protocol 2: General Procedure for Sulfonamide Synthesis using Pyridine-3-sulfonyl Chloride
Materials:
-
Pyridine-3-sulfonyl chloride
-
Primary or secondary amine
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Dissolve pyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low-yield sulfonylation reactions.
Caption: Safe handling and storage protocol for pyridine sulfonyl chlorides.
References
Technical Support Center: Efficient Buchwald-Hartwig Amination of Bromopyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient Buchwald-Hartwig amination of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when performing Buchwald-Hartwig amination on bromopyridine substrates?
A1: The primary challenge arises from the pyridine nitrogen itself. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and resulting in sluggish or stalled reactions.[1] Additionally, the electron-deficient nature of the pyridine ring can present difficulties.[1][2] Careful selection of bulky, electron-rich ligands is crucial to shield the palladium center and promote the desired catalytic cycle.[1]
Q2: How do I choose the right palladium precursor?
A2: While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium sources, pre-formed palladium catalysts (precatalysts), such as G3 or G4 palladacycles, are often preferred.[3] Precatalysts can provide more reproducible and active catalytic systems because they avoid the need for an in situ reduction of Pd(II) to the active Pd(0) species, which can sometimes be inefficient.[1]
Q3: Which type of phosphine ligand is best for bromopyridine amination?
A3: Bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective for the amination of bromopyridines. Ligands such as XPhos, RuPhos, SPhos, and BrettPhos have demonstrated high efficacy.[1][4] These ligands help to prevent the pyridine nitrogen from inhibiting the catalyst and facilitate the key steps of the catalytic cycle.[1][4] The optimal ligand can depend on the specific amine substrate.[4][5]
Q4: What is the role of the base, and which one should I use?
A4: The base is critical for deprotonating the amine, which is a key step in the catalytic cycle.[2][5] Strong, non-nucleophilic bases are typically required.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and often permits the highest reaction rates.[5][6] However, it is incompatible with base-sensitive functional groups like esters and nitro groups.[5]
-
Milder Inorganic Bases: For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives, offering better functional group tolerance.[5][6][7]
-
Organic Bases: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used as a soluble, milder alternative, which is particularly advantageous for reactions in flow chemistry to avoid precipitates.[6][8]
Q5: What are common side reactions to watch out for?
A5: The most common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[1] This can occur when the palladium-aryl intermediate reacts with a hydride source (e.g., impurities in reagents or solvent) instead of the amine.[1] Homocoupling of the starting materials can also occur.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
If you observe low or no consumption of your bromopyridine starting material, consider the following troubleshooting steps in a logical sequence.
Troubleshooting Decision Tree for Low Conversion
Caption: Troubleshooting workflow for low/no conversion.
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inactivity | Ensure a rigorously inert atmosphere (argon or nitrogen) as Pd(0) catalysts are oxygen-sensitive.[1] Use freshly opened or purified catalysts and ligands. Consider switching to a palladium precatalyst (e.g., a G3 or G4 palladacycle) for more reliable activation.[1] |
| Inappropriate Base | The base may not be strong enough. Switch to a stronger base like NaOtBu or LiHMDS. Ensure the base is a fine powder and anhydrous, as water can deactivate the catalyst.[6] |
| Sub-optimal Temperature | The reaction may have a high activation energy barrier. Increase the temperature in 10-20 °C increments. Typical temperatures range from 80-110 °C.[1] |
| Pyridine Inhibition | The pyridine nitrogen can inhibit the palladium catalyst.[1] Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to shield the palladium center.[1][4] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary.[1] |
| Poor Reagent Quality | Use anhydrous, degassed solvents.[1] Impurities in the amine coupling partner can poison the catalyst; purify the amine if necessary.[1] |
Data Presentation: Catalyst Systems for Bromopyridine Amination
The selection of catalyst, ligand, and base is critical for success. The following tables summarize effective systems for different bromopyridine isomers.
Table 1: Conditions for the Amination of 2-Bromopyridines
| Amine | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | 60 |
| N-methyl(phenyl)methanamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | Reflux | 90.7 |
| Aniline | Pd₂(dba)₃ | XantPhos | DBU | Toluene/DMF | 100 | Hit |
| Volatile secondary amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 |
(Data sourced from multiple studies. "Hit" indicates product formation was observed in a high-throughput screen without quantification.)[6]
Table 2: Conditions for the Amination of 3-Bromopyridines
| Amine | Pd Precursor / Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 98 |
| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | 95 |
| n-Butylamine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 85 |
| Diethylamine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 92 |
(Data compiled from representative procedures for bromopyridine aminations.)[1][9]
Experimental Protocols
Protocol 1: General Procedure for Amination of 2-Bromopyridine Derivatives
This protocol is a general guideline for the amination of a 2-bromopyridine with a primary or secondary amine using a Pd(OAc)₂/dppp catalyst system.[3][4]
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (1.5-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube or sealed tube equipped with a magnetic stir bar, add Pd(OAc)₂, dppp, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times.
-
Add anhydrous toluene via syringe, followed by the 2-bromopyridine derivative and the amine. If the amine is a volatile liquid or gas, it should be added as a solution or bubbled through the mixture before sealing the vessel tightly.[3][10]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination.[1][4]
Protocol 2: Amination of 2-Bromo-6-methylpyridine with a Diamine
This protocol provides a specific example for the coupling of a bromopyridine with a diamine using a Pd₂(dba)₃/(±)-BINAP catalyst system.[11]
Materials:
-
2-bromo-6-methylpyridine (3.0 g, 18 mmol, 2.0 equiv)
-
(+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol, 1.0 equiv)
-
[Pd₂(dba)₃] (160 mg, 0.18 mmol)
-
(±)-BINAP (218 mg, 0.35 mmol)
-
Sodium tert-butoxide (NaOtBu) (2.4 g, 25 mmol)
-
Anhydrous Toluene (50 mL)
-
Diethyl ether
-
Brine
Procedure:
-
Charge a Schlenk vessel with (+/-)-trans-1,2-diaminocyclohexane, 2-bromo-6-methylpyridine, (±)-BINAP, [Pd₂(dba)₃], and NaOtBu under an inert atmosphere.
-
Add 50 mL of anhydrous toluene. The mixture will turn a deep red/brown color.
-
Heat the mixture at 80 °C for 4 hours with stirring.
-
After cooling to room temperature, add 50 mL of diethyl ether.
-
Wash the resulting yellow mixture with brine (2 x 30 mL).
-
Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.
-
Recrystallize the yellow product from pentane/diethyl ether. (Expected yield: ~60%).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Sonogashira Coupling with Bromopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for Sonogashira coupling reactions involving bromopyridine substrates.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion of my bromopyridine starting material. What are the common causes and how can I troubleshoot this?
Low or no product yield is a frequent challenge in Sonogashira couplings with bromopyridines. The primary reasons often revolve around catalyst inactivity, suboptimal reaction conditions, or issues with the reagents themselves.
Troubleshooting Steps:
-
Catalyst System Check: The palladium catalyst and copper(I) co-catalyst are central to the reaction's success.
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inactive species.[1][2] Ensure your palladium precursor, especially if it's a Pd(II) source like PdCl₂(PPh₃)₂, is properly activated to its active Pd(0) state in situ.[3] The appearance of palladium black is a visual indicator of catalyst decomposition.[4]
-
Reagent Quality: Use fresh, high-purity palladium catalyst and copper(I) iodide (CuI).[4] CuI can degrade over time and should be from a reliable source.
-
Ligand Choice: For electron-rich bromopyridines, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos to shield the palladium center and promote the catalytic cycle.[1][5]
-
-
Reaction Conditions Optimization:
-
Temperature: Sonogashira couplings with aryl bromides are often limited by the oxidative addition step and may require elevated temperatures.[6] If you are running the reaction at room temperature, consider increasing it. A study on 2-amino-3-bromopyridines found 100°C to be optimal.[7][8][9] However, excessively high temperatures can lead to catalyst decomposition.[4]
-
Solvent: The choice of solvent is critical. While THF is sometimes used, solvents like DMF or DMSO have been shown to give higher yields in certain cases.[7] Ensure the solvent is anhydrous and thoroughly degassed to remove oxygen.[2]
-
Base Selection: The reaction requires a base to neutralize the HBr byproduct.[3] Triethylamine (Et₃N) is commonly used and can sometimes serve as the solvent.[3] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective.[7] The absence of a base will likely result in only trace amounts of product.[7]
-
-
Reagent Integrity:
-
Bromopyridine Substrate: Ensure the purity of your bromopyridine starting material.
-
Alkyne Quality: Use a slight excess (e.g., 1.1-1.2 equivalents) of the terminal alkyne.[1] If using a volatile alkyne like TMS-acetylene, ensure your reaction setup (e.g., a sealed tube) prevents its evaporation, especially at higher temperatures.[10]
-
A systematic approach to investigating these factors will help identify and resolve the cause of low conversion.
Q2: My reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I minimize this side reaction?
The formation of a dimer of your terminal alkyne, known as the Glaser coupling product, is a common side reaction, particularly when a copper co-catalyst is used.[4] This occurs due to the oxidation of the copper acetylide intermediate.
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[4] Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction is critical.[4]
-
Reduce Copper Loading: High concentrations of the Cu(I) co-catalyst can accelerate homocoupling.[4] Use the minimum effective amount of CuI.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.[4]
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol. These methods often require specific ligands to facilitate the reaction.[4]
-
Hydrogen Atmosphere: One study suggests that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce homocoupling to about 2%.[11]
Q3: I am working with a bromopyridine that also has an iodo-substituent. Which position will react?
The Sonogashira coupling exhibits a strong preference for the carbon-iodine bond over the carbon-bromine bond. The general reactivity order for aryl halides in this reaction is I > OTf > Br > Cl.[3][4] Therefore, the coupling will occur selectively at the position of the iodine atom, leaving the bromine available for subsequent transformations.[4] To ensure high selectivity, it is advisable to run the reaction at or near room temperature, as higher temperatures can lead to a decrease in selectivity.[4]
Troubleshooting Guides
Guide 1: Systematic Optimization of Reaction Parameters
If you are facing a failed reaction, a systematic approach to optimizing the reaction conditions is recommended. The following table summarizes the impact of various components.
| Parameter | Options | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ | Ensure catalyst is fresh and active. For Pd(II) precursors, in situ reduction to Pd(0) is necessary.[3] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | Bulky, electron-rich ligands can be beneficial for electron-rich bromopyridines.[1] |
| Copper Co-catalyst | CuI | Use fresh CuI. High concentrations can promote homocoupling.[4] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃, Diisopropylamine | The choice of base is critical. Et₃N is common, but others may be more effective for specific substrates.[7] |
| Solvent | DMF, DMSO, THF, Toluene, Acetonitrile | Ensure the solvent is anhydrous and degassed. DMF and DMSO have shown good results for bromopyridines.[7] |
| Temperature | Room Temperature to 120°C | Aryl bromides often require heating.[3][6] Start with a moderate temperature (e.g., 80°C) and adjust as needed. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst decomposition and alkyne homocoupling.[4] |
Guide 2: Experimental Protocol for a Trial Reaction
This generalized procedure can be used as a starting point for optimization.
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (2-5 mol%).
-
Add the appropriate phosphine ligand if not using a pre-formed catalyst complex.
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Add the base (e.g., Et₃N, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100°C).
-
Monitor the reaction progress by TLC or LC-MS.
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed Sonogashira coupling with bromopyridines.
Caption: A step-by-step workflow for troubleshooting failed Sonogashira couplings.
Sonogashira Catalytic Cycle
This diagram illustrates the key steps in the palladium- and copper-co-catalyzed Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. scirp.org [scirp.org]
- 8. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. depts.washington.edu [depts.washington.edu]
Technical Support Center: Purification of Crude 5-Bromopyridine-3-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude 5-Bromopyridine-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction?
The most common impurity is 5-bromopyridine-3-sulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride group.[1][2] The presence of water or moisture in the reaction or during workup will lead to the formation of this sulfonic acid. Other potential impurities can include residual starting materials, reagents from the synthesis (e.g., chlorosulfonic acid, thionyl chloride), and potentially small amounts of isomers or over-halogenated pyridine species, although these are less commonly reported.
Q2: My crude product is a sticky solid or oil. What is the likely cause?
This is often due to the presence of the hydrolysis product, 5-bromopyridine-3-sulfonic acid, which is a solid but can form eutectic mixtures or hygroscopic solids that appear oily. Residual solvents or other impurities can also contribute to this issue.
Q3: How can I minimize the formation of 5-bromopyridine-3-sulfonic acid during the reaction and workup?
To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the synthesis and workup. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, avoid prolonged contact with aqueous solutions and ensure that any organic solvents used for extraction are dried thoroughly (e.g., with anhydrous magnesium sulfate or sodium sulfate) before concentration.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool to identify the desired product and detect impurities. The presence of 5-bromopyridine-3-sulfonic acid can be identified by characteristic shifts in the aromatic region and the absence of the sulfonyl chloride proton. Residual solvents will also be readily identifiable.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the product and detecting even small amounts of impurities. A patent for the related pyridine-3-sulfonyl chloride suggests using a C18 column with a phosphate buffer/acetonitrile mobile phase.[2]
-
Gas Chromatography (GC): For volatile impurities, GC can be a useful technique. A patent for pyridine-3-sulfonyl chloride production utilized GC to determine the area ratio of the product to impurities like 5-chloropyridine-3-sulfonyl chloride.[1]
-
Titration: While less specific, titration can be used to determine the amount of free acid (like HCl or the sulfonic acid impurity) in the crude product.[2]
Troubleshooting Guides
Problem 1: Significant Hydrolysis to 5-Bromopyridine-3-sulfonic acid
Symptoms:
-
Low yield of the desired sulfonyl chloride.
-
The crude product is highly acidic.
-
NMR spectrum shows significant peaks corresponding to 5-bromopyridine-3-sulfonic acid.
-
The product is difficult to handle, appearing as a wet or sticky solid.
Possible Causes:
-
Use of wet solvents or reagents.
-
Exposure of the reaction or product to atmospheric moisture.
-
Prolonged or inefficient aqueous workup.
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use freshly distilled or commercially available anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
Minimize Contact with Water: During workup, perform aqueous washes quickly and with cold solutions to reduce the rate of hydrolysis.
-
Efficient Drying: After extraction into an organic solvent, dry the solution thoroughly with a suitable drying agent like anhydrous MgSO₄ or Na₂SO₄ before removing the solvent.
Problem 2: Difficulty in Removing Residual Reagents (e.g., Thionyl Chloride)
Symptoms:
-
Characteristic odors of thionyl chloride or other volatile reagents in the final product.
-
Impurities are visible in the NMR spectrum.
Possible Causes:
-
Inefficient removal of volatile reagents after the reaction.
Solutions:
-
Co-evaporation: After the reaction is complete, remove the excess volatile reagents under reduced pressure. Adding a high-boiling point, inert solvent like toluene and re-evaporating can help to azeotropically remove the last traces of the volatile reagent.
-
Vacuum Distillation: For larger scales, careful vacuum distillation can be employed to separate the product from non-volatile impurities. However, this should be done with caution to avoid thermal decomposition of the sulfonyl chloride.
Problem 3: Product Purity is Insufficient After Initial Workup
Symptoms:
-
Purity, as determined by HPLC or NMR, is below the desired specification (e.g., <95%).
-
The presence of multiple unidentified impurities.
Solutions:
-
Flash Column Chromatography: This is a common and effective method for purifying sulfonyl chlorides.[3]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for achieving high purity.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline based on methods used for other sulfonyl chlorides and should be optimized for your specific crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or heptane), Ethyl acetate, Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
TLC Analysis: First, determine a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the chosen eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data (Illustrative Example):
| Purification Step | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Flash Chromatography | ~85% | >98% | 70-85% |
Note: The yield will depend on the initial purity of the crude material.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent or solvent system
Procedure:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at an elevated temperature. Common solvents to screen for sulfonyl chlorides include hexanes, toluene, or mixtures like hexanes/ethyl acetate or hexanes/dichloromethane.
-
Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.
Quantitative Data (Illustrative Example):
| Purification Step | Initial Purity (by NMR) | Final Purity (by NMR) | Recovery Yield |
| Recrystallization | ~90% | >99% | 60-80% |
Note: The recovery yield will depend on the solubility of the compound in the chosen solvent at low temperatures.
Visualizations
References
improving the stability of 5-Bromopyridine-3-sulfonyl chloride in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 5-Bromopyridine-3-sulfonyl chloride in solution during experimental procedures.
Troubleshooting Guide
Instability of this compound in solution can lead to inconsistent reaction outcomes and low yields. The primary degradation pathways for heteroaromatic sulfonyl chlorides are hydrolysis and sulfur dioxide (SO₂) extrusion. The following guide will help you identify and address potential stability issues.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no product yield in sulfonylation reactions | Degradation of this compound stock solution. | Prepare fresh solutions of the sulfonyl chloride immediately before use. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. |
| Presence of moisture in the reaction solvent or reagents. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle all reagents under inert atmosphere. | |
| Incompatible solvent. | Use aprotic solvents such as dichloromethane (DCM) or acetonitrile (ACN). Avoid protic solvents like water, alcohols, and primary or secondary amines as solvents. | |
| Formation of unexpected byproducts | Hydrolysis of the sulfonyl chloride to 5-bromo-3-pyridinesulfonic acid. | Rigorously exclude water from the reaction mixture. Consider using a scavenger for adventitious moisture. |
| SO₂ extrusion leading to the formation of 3,5-dibromopyridine. | This is an inherent decomposition pathway for some pyridine sulfonyl chlorides. While 3-isomers are generally more stable, this can still occur, especially at elevated temperatures. Use the lowest effective reaction temperature. | |
| Discoloration of the solution | Decomposition of the sulfonyl chloride. | While a patent suggests the use of bicyclic terpenes like α-pinene to stabilize aliphatic sulfonyl chlorides against discoloration, their effectiveness for heteroaromatic sulfonyl chlorides is not established.[1] It is best to use the solution promptly. |
Experimental Protocol: Assessing the Stability of a this compound Solution via HPLC
This protocol outlines a general method to assess the stability of this compound in a chosen solvent over time.
Objective: To quantify the degradation of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., Dichloromethane, Acetonitrile)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Autosampler vials
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the anhydrous solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Immediately take a time point zero (T=0) sample by diluting an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Incubation:
-
Store the remaining stock solution at the desired temperature (e.g., room temperature or 40°C).
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the stock solution and prepare samples for HPLC analysis as in step 1.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products. For example:
-
Start with 95% A / 5% B
-
Ramp to 5% A / 95% B over 10 minutes
-
Hold for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound against time to visualize the degradation profile.
-
Frequently Asked Questions (FAQs)
Q1: My this compound solution turned yellow. Can I still use it?
A slight yellowing may not significantly impact the reaction if the solution is used promptly. However, significant color change is an indicator of decomposition. It is always best practice to use freshly prepared solutions for optimal results.
Q2: What is the best solvent to dissolve this compound for a reaction?
Aprotic solvents like dichloromethane (DCM) and acetonitrile (ACN) are generally recommended. Avoid protic solvents such as water, alcohols, and primary or secondary amines as they will react with the sulfonyl chloride.
Q3: How should I store the solid this compound?
Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. This will minimize exposure to moisture and slow down potential degradation.
Q4: Can I use a base like triethylamine or pyridine in my reaction with this compound?
Yes, non-nucleophilic tertiary amines like triethylamine or pyridine are commonly used as acid scavengers in reactions involving sulfonyl chlorides. They will react with the HCl generated during the sulfonylation reaction. However, they should be added to the reaction mixture and not used as the primary solvent.
Q5: What are the main degradation products I should look for?
The two primary degradation products are 5-bromo-3-pyridinesulfonic acid (from hydrolysis) and potentially 3,5-dibromopyridine (from SO₂ extrusion). The sulfonic acid is significantly more polar than the starting material.
Q6: Is this compound more or less stable than other pyridine sulfonyl chlorides?
As a beta-isomer (sulfonyl chloride at the 3-position), this compound is generally more stable than the corresponding alpha (2-position) and gamma (4-position) isomers.[2][3] The alpha and gamma isomers are more prone to SO₂ extrusion.
Visualizing Workflows and Pathways
References
Technical Support Center: 5-Bromopyridine-3-sulfonyl chloride Reaction Work-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromopyridine-3-sulfonyl chloride. The following information is designed to address specific issues that may be encountered during the work-up of reactions involving this reagent.
Troubleshooting Guide
This guide addresses common problems encountered during the work-up of reactions involving this compound, presented in a question-and-answer format.
Q1: I am observing a significantly low yield of my desired sulfonamide product. What are the likely causes and how can I mitigate this?
A1: Low yields in sulfonamide synthesis are a common issue, often stemming from the hydrolysis of the reactive sulfonyl chloride starting material. Here are the primary causes and recommended solutions:
-
Hydrolysis of this compound: This is the most frequent cause of low yields. Sulfonyl chlorides are moisture-sensitive and can react with water to form the corresponding sulfonic acid, which is unreactive towards amines.[1][2][3]
-
Solution:
-
Ensure all glassware is rigorously dried before use.
-
Use anhydrous solvents for the reaction.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]
-
If an aqueous work-up is necessary, it should be performed quickly and at a low temperature (e.g., 0 °C) to minimize the hydrolysis of any unreacted sulfonyl chloride.[1]
-
-
-
Sub-optimal Reaction Conditions:
-
Product Loss During Extraction:
-
Solution:
-
The pyridine nitrogen in your product is basic and can be protonated in acidic aqueous solutions, leading to its partitioning into the aqueous layer. Avoid washing the organic layer with acidic solutions if your product is sensitive to this.
-
Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous layer.
-
-
Q2: After quenching my reaction and performing an extraction, I am left with an oily residue instead of a solid product. What could be the reason?
A2: Obtaining an oily product when a solid is expected can be due to the presence of impurities or residual solvent.
-
Residual Solvent: Chlorinated solvents like dichloromethane can be difficult to remove completely and may result in an oily product.
-
Solution: Co-evaporate the residue with a more volatile, non-polar solvent like hexanes or pentane. Applying high vacuum for an extended period can also help remove residual solvents.
-
-
Presence of Oily Impurities: Side reactions can lead to the formation of oily byproducts.
-
Solution: Attempt to purify the product using column chromatography. If the product is expected to be a solid, try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization.
-
Q3: My TLC analysis of the crude product shows multiple spots, making purification difficult. What are the common side products?
A3: The presence of multiple spots on a TLC plate indicates impurities. Common side products in sulfonamide synthesis include:
-
5-Bromopyridine-3-sulfonic acid: Formed from the hydrolysis of the starting material. This is a highly polar compound and will typically have a low Rf value on the TLC plate.[1][2][3][4]
-
Unreacted Amine: If the reaction has not gone to completion, the starting amine will be present.
-
Bis-sulfonated Amine: If a primary amine is used, it is possible for the initial sulfonamide product to be further sulfonylated, especially if an excess of the sulfonyl chloride and base are used.[2]
Frequently Asked Questions (FAQs)
Q: What is the recommended general work-up procedure for a reaction between this compound and a primary or secondary amine?
A: A standard work-up procedure is as follows:
-
Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C and quench by slowly adding water or a saturated aqueous solution of ammonium chloride.[4]
-
Extraction: If a water-immiscible organic solvent was used for the reaction, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5]
-
Washing: Combine the organic layers and wash sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove the sulfonic acid byproduct.
-
Brine (saturated aqueous NaCl solution) to remove excess water.[5]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]
Q: How can I effectively purify the crude 5-bromo-N-substituted-pyridine-3-sulfonamide?
A: The two most common purification techniques are recrystallization and column chromatography.
-
Recrystallization: This is often an effective method for purifying solid products. The choice of solvent is crucial and will depend on the specific properties of your sulfonamide. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is recommended. The choice of eluent will depend on the polarity of your product. A gradient of ethyl acetate in hexanes is a common starting point.[3]
Q: How stable is this compound to aqueous conditions during work-up?
Data Presentation
Table 1: General Parameters for Column Chromatography Purification of 5-Bromopyridine-3-sulfonamide Derivatives
| Product Polarity | Recommended Eluent System (Silica Gel) |
| Non-polar | Hexanes / Ethyl Acetate (e.g., 9:1 to 4:1) |
| Moderately Polar | Hexanes / Ethyl Acetate (e.g., 4:1 to 1:1) |
| Polar | Dichloromethane / Methanol (e.g., 99:1 to 95:5) |
Note: The optimal eluent system should be determined by TLC analysis for each specific compound.
Table 2: Troubleshooting Summary for Low Product Yield
| Symptom | Possible Cause | Recommended Solution |
| Low yield of desired product | Hydrolysis of sulfonyl chloride | Use anhydrous conditions; perform aqueous work-up at 0°C.[1][2] |
| Incomplete reaction | Increase reaction time or temperature; use a catalyst (e.g., DMAP).[1] | |
| Product loss during work-up | Avoid acidic washes; perform multiple extractions. | |
| Presence of a highly polar byproduct | Formation of 5-bromopyridine-3-sulfonic acid | Wash the organic layer with saturated aqueous NaHCO₃. |
| Presence of a higher molecular weight byproduct | Bis-sulfonylation of primary amine | Use a slight excess of the amine; add sulfonyl chloride slowly at 0°C.[2] |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 20 mL of deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with 30 mL of ethyl acetate.
-
Combine the organic extracts.
-
Wash the combined organic layer with 30 mL of saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Adsorb the crude product onto a small amount of silica gel and evaporate the solvent.
-
Carefully load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Standard experimental workflow for the work-up and purification of products from reactions involving this compound.
Caption: A logical troubleshooting guide for addressing low product yields in sulfonamide synthesis using this compound.
References
Technical Support Center: Reactions of 5-Bromopyridine-3-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 5-Bromopyridine-3-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research and development?
A1: this compound is a key building block in medicinal chemistry and agrochemical research.[1] Its primary use is in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities, through reaction with primary or secondary amines.[1] The presence of the pyridine ring and the bromine atom also allows for further molecular modifications, making it a versatile reagent for creating diverse chemical libraries for drug discovery.[1]
Q2: What is the role of a base in the reaction of this compound with amines?
A2: The reaction between this compound and an amine generates hydrochloric acid (HCl) as a byproduct. The primary role of the base is to neutralize this HCl.[2] If not neutralized, the acidic conditions can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. Tertiary amines like triethylamine and pyridine are commonly used for this purpose.[2]
Q3: How do I choose the appropriate base for my reaction?
A3: The choice of base depends on several factors, including the reactivity of the amine, the solvent, and the desired reaction conditions.
-
Organic Bases (e.g., Triethylamine, Pyridine): These are commonly used due to their good solubility in organic solvents. Triethylamine (pKa of conjugate acid ~10.75) is more basic than pyridine (pKa of conjugate acid ~5.2) and is often effective for less nucleophilic amines.[3][4] Pyridine can sometimes be used as both a base and a solvent.
-
Inorganic Bases (e.g., Sodium Carbonate, Potassium Carbonate): These can be used in biphasic systems or with polar aprotic solvents. They are generally less expensive but may lead to slower reaction rates due to their limited solubility in many organic solvents.
-
Stronger Bases (e.g., Sodium Hydride): For very weakly nucleophilic amines, a stronger, non-nucleophilic base might be required to deprotonate the amine before the addition of the sulfonyl chloride.
Q4: What are the most common side reactions to be aware of?
A4: The most common side reactions include:
-
Hydrolysis of the sulfonyl chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid, especially in the presence of a base.[5][6][7]
-
Di-sulfonylation of primary amines: Primary amines have two N-H bonds, and it is possible for both to react with the sulfonyl chloride, leading to the formation of a di-sulfonylated byproduct.[2]
-
Reaction with solvent: Protic solvents like alcohols can react with the sulfonyl chloride to form sulfonate esters.[5]
Troubleshooting Guide
Q1: Why is the yield of my sulfonamide product consistently low?
A1: Low yields are a common problem and can often be attributed to several factors. Here is a systematic approach to troubleshooting:
Caption: Troubleshooting logic for low sulfonamide yield.
-
Purity of Starting Materials: this compound is particularly sensitive to moisture. Use a freshly opened bottle or purify it before use. The amine should also be pure and dry.[5][7]
-
Reaction Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents by atmospheric moisture.[5][7]
-
Choice and Amount of Base: The base must be strong enough to neutralize the generated HCl but not so strong that it promotes side reactions. Ensure the base is dry. A common starting point is to use 1.1-1.5 equivalents of the base.[7]
-
Reaction Temperature: The reaction is often started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[5] If the reaction is slow, gentle heating may be necessary; however, excessive heat can lead to the decomposition of the sulfonyl chloride.[5]
Q2: I am observing a significant amount of a polar byproduct in my reaction mixture. What could it be?
A2: A highly polar byproduct that is difficult to remove from the desired sulfonamide is often the corresponding sulfonic acid. This is formed by the hydrolysis of this compound with trace amounts of water in the reaction mixture.[5][6] To avoid this, strictly adhere to anhydrous reaction conditions.
Q3: My primary amine is forming a di-sulfonylated byproduct. How can I prevent this?
A3: The formation of a di-sulfonylated byproduct can be minimized by controlling the reaction stoichiometry and conditions.[2]
-
Slow Addition: Add the this compound solution dropwise to the solution of the amine at a low temperature (e.g., 0°C).[6]
-
Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents).[6]
-
Monitoring: Closely monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting amine is consumed.[2]
Data Presentation
The selection of a base can significantly influence the outcome of the reaction. While specific yields are highly dependent on the substrate and reaction conditions, the following table provides a general comparison of commonly used bases.
| Base | pKa of Conjugate Acid | Structure | Key Characteristics & Considerations |
| Pyridine | ~5.2 | C₅H₅N | Moderately basic. Can also be used as a solvent. Its lower basicity may require longer reaction times or heating for less reactive amines. |
| Triethylamine (TEA) | ~10.75 | (C₂H₅)₃N | More basic than pyridine, often leading to faster reaction rates. Sterically hindered, which reduces the likelihood of it acting as a nucleophile. Must be dry.[3] |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ~10.7 | ((CH₃)₂CH)₂NC₂H₅ | Similar basicity to TEA but more sterically hindered, making it a good choice to avoid N-alkylation side reactions. |
| Sodium Carbonate | ~10.3 (pKa of HCO₃⁻) | Na₂CO₃ | Inexpensive inorganic base. Often used in biphasic solvent systems. Its low solubility in many organic solvents can lead to slower reactions. |
| Potassium Carbonate | ~10.3 (pKa of HCO₃⁻) | K₂CO₃ | Similar to sodium carbonate but with slightly better solubility in some organic solvents. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound and Triethylamine
This protocol is a general guideline and may require optimization for specific amines.
Caption: Experimental workflow for sulfonamide synthesis.
Materials:
-
Amine (1.0 equivalent)
-
This compound (1.05 equivalents)
-
Triethylamine (1.2 equivalents), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Standard laboratory glassware, oven-dried
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the stirred amine solution at 0°C over a period of 15-30 minutes.[8]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[2]
-
Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Triethylamine - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
solvent effects on the reactivity of 5-Bromopyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting experiments involving 5-Bromopyridine-3-sulfonyl chloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common issues encountered during its use in synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity characteristics of this compound?
This compound is a highly reactive electrophilic compound widely used in pharmaceutical and agrochemical research.[1] Its reactivity is primarily centered around the sulfonyl chloride group (-SO₂Cl), which readily undergoes nucleophilic substitution with a variety of nucleophiles. The key reactions include:
-
Sulfonamide Formation: Reaction with primary or secondary amines to yield the corresponding sulfonamides.[1]
-
Sulfonate Ester Formation: Reaction with alcohols or phenols to form sulfonate esters.[1]
The pyridine ring influences the electronic properties of the molecule, and the bromine atom provides an additional site for further functionalization, such as through palladium-catalyzed cross-coupling reactions.[1]
Q2: How does solvent choice impact the reactivity of this compound?
The choice of solvent is critical in reactions involving this compound as it can significantly influence reaction rates and product yields. While specific kinetic data for this compound is not extensively published, general principles for sulfonyl chloride reactivity apply.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetonitrile, THF, DMF): These are generally preferred for reactions with nucleophiles like amines and alcohols. They can solvate the reactants and intermediates, facilitating the reaction. For nucleophilic substitution reactions of similar compounds, the order of reactivity can vary, for instance, acetone > tetrahydrofuran > dichloromethane or dichloromethane > acetone > acetonitrile, depending on the specific nucleophile.
-
Protic Solvents (e.g., water, alcohols): These solvents are generally avoided as they can act as nucleophiles, leading to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid or the formation of sulfonate esters if an alcohol is used as the solvent.[2]
Q3: What are the common side reactions to be aware of when using this compound?
The most prevalent side reaction is hydrolysis of the sulfonyl chloride to 5-bromopyridine-3-sulfonic acid. This occurs in the presence of water and is often accelerated by the presence of a base.[2][3]
Other potential side reactions include:
-
Reaction with tertiary amine bases: Some tertiary amines can react with sulfonyl chlorides, leading to the formation of complex mixtures.[4]
-
Over-reaction with primary amines: Primary amines can potentially undergo double sulfonylation, especially if an excess of the sulfonyl chloride is used.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Sulfonamide or Sulfonate Ester
| Potential Cause | Recommended Solution | Citation |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. If an aqueous workup is necessary, perform it quickly at a low temperature. | [2][3] |
| Poor Reactivity of the Nucleophile | For weakly nucleophilic amines (e.g., electron-deficient anilines) or sterically hindered nucleophiles, consider increasing the reaction temperature or using a catalyst such as 4-dimethylaminopyridine (DMAP). | [3] |
| Sub-optimal Solvent Choice | Screen different polar aprotic solvents (e.g., CH₂Cl₂, CH₃CN, THF, DMF) to find the optimal medium for your specific reaction. | |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or adding a slight excess of the more stable reactant. | [2] |
| Product Degradation | Some sulfonamides or sulfonate esters may be unstable under the reaction or workup conditions. Ensure the workup procedure is mild and avoid prolonged exposure to strong acids or bases. | [2] |
Problem 2: Formation of Multiple Products or Impurities
| Potential Cause | Recommended Solution | Citation |
| Presence of 5-bromopyridine-3-sulfonic acid | This is a result of hydrolysis. Follow the recommendations for preventing hydrolysis in Problem 1. The sulfonic acid can sometimes be removed by an aqueous basic wash during workup. | [2][3] |
| Formation of Di-sulfonated Primary Amine | Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. Add the this compound solution slowly and at a low temperature (e.g., 0 °C) to the amine solution to control the reaction. | [2] |
| Side reactions with tertiary amine base | If side reactions with a tertiary amine base (e.g., triethylamine) are suspected, consider using a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine. | [4] |
| Byproduct from HCl | The reaction of sulfonyl chlorides with amines generates one equivalent of hydrochloric acid (HCl), which can form a salt with the starting amine or product, potentially complicating the reaction and workup. The use of a base is necessary to neutralize this HCl. |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-5-bromopyridine-3-sulfonamides
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane, THF, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, DIPEA) (1.5-2.0 equivalents)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low reaction yields.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromopyridine-3-sulfonyl Chloride and Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 5-bromopyridine-3-sulfonyl chloride and benzenesulfonyl chloride, two important reagents in organic synthesis, particularly in the preparation of sulfonamides. The comparison is supported by theoretical principles and available experimental data to inform researchers in their selection of reagents for drug discovery and development.
Executive Summary
Theoretical Framework: Electronic Effects on Reactivity
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups attached to the aromatic ring increase the positive charge on the sulfur atom, making it more susceptible to attack by nucleophiles. Conversely, electron-donating groups decrease reactivity.
The Hammett equation, a cornerstone of physical organic chemistry, quantitatively describes the effect of substituents on the reactivity of aromatic compounds. The equation is expressed as:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (benzenesulfonyl chloride in this case).
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
A kinetic study of the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides determined a Hammett reaction constant (ρ) of +2.02 [1]. This positive value confirms that electron-withdrawing substituents enhance the reactivity of the sulfonyl chloride group.
To predict the relative reactivity of this compound, we can estimate the Hammett sigma constant (σ) for the 5-bromo-3-pyridyl substituent. This can be approximated by considering the individual contributions of the 3-pyridyl group and the bromine atom.
-
σ for the 3-pyridyl group: Literature values for the sigma constant of the 3-pyridyl group vary, with reported values of approximately 0.55 and 0.25 .
-
σ for a meta-bromo substituent: The Hammett constant for a bromine atom in the meta position is approximately 0.39 .
While a direct summation is a simplification, the presence of both the electron-withdrawing pyridine nitrogen and the bromine atom will result in a significantly positive sigma value for the 5-bromo-3-pyridyl group, likely greater than that of a single substituent on a benzene ring. This strongly suggests a higher reaction rate constant for this compound compared to the unsubstituted benzenesulfonyl chloride (where σ = 0).
Quantitative Reactivity Comparison (Estimated)
| Compound | Substituent | Estimated σ value | Predicted Relative Reactivity (k/k₀) |
| Benzenesulfonyl chloride | -H | 0 | 1 (Reference) |
| This compound | 5-Bromo-3-pyridyl | > 0.6 (Estimated) | > 10 |
Estimation is based on the additive effect of the 3-pyridyl and 5-bromo substituents and a ρ value of +2.02. This is a theoretical prediction and actual values may vary.
Experimental Protocols
The following are general experimental protocols for the synthesis of sulfonamides from sulfonyl chlorides and for the kinetic analysis of the reaction. These can be adapted for a direct comparative study.
General Protocol for Sulfonamide Synthesis
This procedure describes a typical synthesis of a sulfonamide from a primary amine and a sulfonyl chloride.[2]
Materials:
-
Primary amine (1.0 eq)
-
Sulfonyl chloride (this compound or benzenesulfonyl chloride) (1.05 eq)
-
Anhydrous pyridine or triethylamine (1.1-1.5 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (pyridine or triethylamine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting amine is consumed.
-
Upon completion, quench the reaction with water and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol for Kinetic Analysis by HPLC
This protocol outlines a method for determining the second-order rate constant of the reaction between a sulfonyl chloride and an amine using HPLC.
Materials and Equipment:
-
Amine (e.g., aniline)
-
Sulfonyl chloride (this compound or benzenesulfonyl chloride)
-
Anhydrous solvent (e.g., acetonitrile)
-
Internal standard (a compound that does not react with the reactants or products and has a distinct retention time)
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Thermostatted reaction vessel
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the amine, sulfonyl chloride, and internal standard of known concentrations in the chosen anhydrous solvent.
-
Reaction Setup: In a thermostatted vessel at a constant temperature, mix known volumes of the amine and internal standard stock solutions.
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the sulfonyl chloride stock solution to the amine solution with vigorous stirring. Start a timer immediately.
-
Reaction Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a large excess of a highly reactive amine or a reagent that rapidly hydrolyzes the sulfonyl chloride).
-
HPLC Analysis: Analyze the quenched aliquots by HPLC. The HPLC method should be developed to separate and quantify the starting amine, the sulfonamide product, and the internal standard.
-
Data Analysis:
-
Create a calibration curve for the starting amine and the product using the internal standard method.
-
Determine the concentration of the starting amine and/or the product at each time point.
-
For a second-order reaction, a plot of 1/[Amine] versus time will be linear, with the slope equal to the second-order rate constant (k). Alternatively, if the initial concentrations of the amine and sulfonyl chloride are equal, the integrated rate law for a second-order reaction can be used.
-
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the two sulfonyl chlorides.
Caption: Logical workflow for comparing the reactivity of sulfonyl chlorides.
Signaling Pathway of Sulfonamide Drug Action (General)
While not a direct signaling pathway for the chemical reaction itself, many sulfonamide products act as inhibitors of specific enzymes. A common target is dihydropteroate synthase (DHPS) in bacteria, which is involved in the folic acid synthesis pathway.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamide drugs.
Conclusion
Based on fundamental principles of organic chemistry, this compound is expected to be a more reactive electrophile than benzenesulfonyl chloride. The electron-withdrawing properties of the pyridine ring, compounded by the bromo substituent, enhance the electrophilicity of the sulfonyl group. This increased reactivity can be advantageous in synthesizing sulfonamides, potentially allowing for milder reaction conditions and shorter reaction times. However, it may also lead to lower selectivity in the presence of multiple nucleophilic sites. Researchers should consider these factors when selecting a sulfonylating agent for their specific synthetic needs. Direct kinetic studies are encouraged to provide precise quantitative comparisons and further validate the theoretical predictions.
References
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
- 2. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Bromopyridine-3-sulfonyl Chloride and Other Pyridine Sulfonyl Chlorides for Drug Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Bromopyridine-3-sulfonyl chloride with other key pyridine sulfonyl chlorides used in pharmaceutical and chemical research. This document is intended to be an objective resource, offering a side-by-side look at the chemical properties and applications of these reagents, supported by available data and experimental protocols.
Introduction to Pyridine Sulfonyl Chlorides
Pyridine sulfonyl chlorides are a class of organic reagents that are instrumental in the synthesis of sulfonamides, a functional group present in a wide array of therapeutic agents.[1] The reactivity of the sulfonyl chloride group makes it a valuable tool for introducing the sulfonyl moiety into various molecules, thereby modifying their biological activity, solubility, and other pharmacokinetic properties. The pyridine ring itself is a common scaffold in medicinal chemistry, known to interact with various biological targets. This guide focuses on this compound and compares it with three other widely used analogues: Pyridine-3-sulfonyl chloride, 2-Chloropyridine-5-sulfonyl chloride, and 6-Methoxypyridine-3-sulfonyl chloride.
Physicochemical Properties
The substituents on the pyridine ring significantly influence the physicochemical properties of the sulfonyl chloride, which in turn can affect its reactivity, solubility, and handling. The following table summarizes the key physicochemical properties of the four compared compounds.
| Property | This compound | Pyridine-3-sulfonyl chloride | 2-Chloropyridine-5-sulfonyl chloride | 6-Methoxypyridine-3-sulfonyl chloride |
| CAS Number | 65001-21-0 | 16133-25-8 | 6684-39-5 | 312300-42-8 |
| Molecular Formula | C₅H₃BrClNO₂S | C₅H₄ClNO₂S | C₅H₃Cl₂NO₂S | C₆H₆ClNO₃S |
| Molecular Weight ( g/mol ) | 256.50[2] | 177.61[3] | 212.05 | 207.64[4] |
| Appearance | Solid[2] | Clear pale yellow liquid[5] | Powder | White/Crystalline Low Melting Solid[6] |
| Melting Point (°C) | 60-62.5 | 10.2 ± 0.3[5] | 51 | N/A |
| Boiling Point (°C) | 329.2 ± 27.0 | ≥ 284[5] | 132 (at 8 Torr) | 320.4 ± 22.0 |
| Density (g/cm³) | 1.9 ± 0.1 | ~1.48 | 1.615 ± 0.06 | 1.448 ± 0.06[6] |
| Solubility | Soluble in dichloromethane.[7] Insoluble in water.[7] | Soluble in Methanol, MDC, EtOAc.[5] Slightly soluble in water.[5] | Soluble in organic solvents. | Soluble in organic solvents.[8] |
Reactivity and Performance in Sulfonamide Synthesis
The primary application of pyridine sulfonyl chlorides is in the synthesis of sulfonamides through reaction with primary or secondary amines.[1] The reactivity of the sulfonyl chloride is influenced by the electronic effects of the substituents on the pyridine ring. Electron-withdrawing groups, such as halogens, are expected to increase the electrophilicity of the sulfonyl sulfur atom, thus enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups, like a methoxy group, may decrease reactivity.
This compound offers an additional advantage of the bromine atom serving as a handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions.[1] This allows for the synthesis of more complex and diverse molecular architectures.
Experimental Protocols
General Experimental Protocol for Sulfonamide Synthesis
The following is a general protocol for the synthesis of a sulfonamide from a pyridine sulfonyl chloride and an amine. This protocol can be adapted for the specific reagents being used.
Materials:
-
Pyridine sulfonyl chloride derivative (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Base (e.g., triethylamine, pyridine, or diisopropylethylamine) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
Dissolve the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the pyridine sulfonyl chloride (1.0 eq) in the anhydrous solvent.
-
Add the pyridine sulfonyl chloride solution dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
A specific example for the synthesis of pyridine-3-sulfonamide from pyridine-3-sulfonyl chloride and ammonia in dioxane solution reported a yield of 71%.[9] Another procedure using ammonia in methanol and DCM reported a 91% yield.[9]
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Sulfonamides derived from pyridine sulfonyl chlorides are of significant interest in drug discovery, particularly as inhibitors of protein kinases. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer.
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play critical roles in the regulation of mitosis.[10] Their overexpression is implicated in various cancers.[11] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is crucial for chromosome segregation and cytokinesis.[10] The development of small molecule inhibitors targeting Aurora kinases is an active area of cancer research.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and proliferation.[12] Dysregulation of BTK signaling is implicated in B-cell malignancies and autoimmune diseases.[13] BTK inhibitors are an important class of targeted therapies for these conditions.
Experimental Workflow: Kinase Inhibitor Screening
The discovery of new kinase inhibitors often involves high-throughput screening of compound libraries. The following diagram illustrates a general workflow for a biochemical kinase assay to identify and characterize potential inhibitors.
A common method for assessing kinase activity is to measure the amount of ADP produced, which is directly proportional to the kinase activity.[14] The ADP-Glo™ Kinase Assay is a luminescent-based assay that can be used for this purpose.[14]
General Protocol for a Kinase Activity Assay
-
Kinase Reaction: The purified kinase, its substrate, ATP, and the test compound (potential inhibitor) are incubated together in a suitable reaction buffer.[15]
-
Stopping the Reaction and ATP Depletion: A reagent is added to stop the kinase reaction and deplete any remaining ATP.[14]
-
ADP to ATP Conversion and Detection: A second reagent is added that converts the ADP produced in the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.[14]
-
Data Analysis: The intensity of the luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. By testing a range of concentrations of the inhibitor, an IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) can be determined.
Conclusion
This compound is a valuable reagent in drug discovery and chemical synthesis, offering a balance of reactivity and the potential for further molecular diversification. Its utility, along with that of other pyridine sulfonyl chlorides, is particularly evident in the synthesis of kinase inhibitors. The choice of a specific pyridine sulfonyl chloride will depend on the desired chemical properties of the final compound, the required reactivity for the synthesis, and the potential for subsequent chemical modifications. This guide provides a foundational comparison to aid researchers in selecting the most appropriate reagent for their specific research needs.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methoxypyridine-3-sulfonyl chloride | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Cas 312300-42-8,6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | lookchem [lookchem.com]
- 7. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]
- 8. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 9. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 10. apexbt.com [apexbt.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 14. ulab360.com [ulab360.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
reactivity of 5-bromopyridine vs 2-bromopyridine derivatives in cross-coupling
A Comparative Guide to the Reactivity of 5-Bromopyridine vs. 2-Bromopyridine Derivatives in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Pyridine rings are a ubiquitous motif in pharmaceuticals and functional materials, and palladium-catalyzed cross-coupling reactions are the premier method for their elaboration. The selection of starting materials is critical, and the isomeric position of a halide on the pyridine ring profoundly impacts its reactivity.
This guide provides an objective comparison of the reactivity of 5-bromopyridine and 2-bromopyridine derivatives in key cross-coupling reactions. By understanding the underlying principles and leveraging experimental data, chemists can make more informed decisions in reaction design and optimization.
The Theoretical Basis of Reactivity
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the initial, often rate-determining, oxidative addition step. In this step, the palladium(0) catalyst inserts into the carbon-bromine (C-Br) bond. The efficiency of this process is dictated by two main factors:
-
Electronic Effects: The pyridine nitrogen is an electron-withdrawing atom, which polarizes the ring. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, making the carbon atoms at these positions more electron-deficient. This electron deficiency renders the C-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Conversely, the β (3- and 5-) positions are less electron-deficient.[1]
-
Steric Effects: The 2-position is adjacent to the ring nitrogen. This proximity can lead to steric hindrance, potentially impeding the approach of the bulky palladium catalyst.[2] Furthermore, the lone pair on the pyridine nitrogen can coordinate to the palladium center, which can sometimes inhibit catalysis, a challenge often referred to as the "2-pyridyl problem".[3][4]
Based on these factors, the generally accepted order of reactivity for bromopyridines in cross-coupling is: 2-Bromopyridine ≈ 4-Bromopyridine > 3-Bromopyridine (and its isomer, 5-bromopyridine) .[1]
Factors Influencing Bromopyridine Reactivity
References
Tosyl Chloride as a Viable Alternative to 5-Bromopyridine-3-sulfonyl Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, core structures in a multitude of pharmaceuticals. While 5-Bromopyridine-3-sulfonyl chloride is a valuable reagent, particularly in the construction of complex drug candidates due to its inherent functionalities, p-toluenesulfonyl chloride (tosyl chloride) presents itself as a cost-effective and highly efficient alternative for many applications. This guide provides an objective comparison of the performance of these two reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic needs.
Physicochemical Properties and Reactivity Profile
A fundamental understanding of the physicochemical properties and reactivity of each sulfonyl chloride is paramount for their effective application. The key differences are summarized in the table below.
| Property | Tosyl Chloride | This compound |
| Chemical Structure | CH₃C₆H₄SO₂Cl | C₅H₃BrNSO₂Cl |
| Molecular Weight | 190.65 g/mol | 256.50 g/mol [1] |
| Appearance | White to grayish crystalline powder | Solid |
| Melting Point | 67-69 °C | Not widely reported |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, toluene), reacts with water and alcohols.[2] | Soluble in organic solvents. |
| Reactivity | Good reactivity, widely used for the formation of tosylates and sulfonamides.[3] | Expected to be more reactive than tosyl chloride due to the electron-withdrawing effects of the pyridine ring and the bromine atom.[4] |
The enhanced reactivity of this compound can be attributed to the electron-deficient nature of the pyridine ring, which increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack.[4] However, for many standard transformations, the reactivity of tosyl chloride is more than sufficient and can be advantageous in preventing unwanted side reactions.
Performance in Sulfonylation Reactions: A Comparative Overview
Sulfonamide Formation
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis. Below are representative experimental protocols for both tosyl chloride and an analogous pyridine-based sulfonyl chloride.
Table 2: Comparison of Reaction Conditions for Sulfonamide Synthesis
| Parameter | Tosyl Chloride with Benzylamine | 8-Methoxyquinoline-5-sulfonyl chloride with Acetylenamines[5] |
| Substrate | Benzylamine | Acetylenamine derivatives |
| Solvent | Dichloromethane (DCM) | Anhydrous Acetonitrile |
| Base | Pyridine or Triethylamine | Triethylamine[5] |
| Stoichiometry | Amine (1 eq.), Tosyl Chloride (1.1-1.2 eq.), Base (1.5-3 eq.) | Amine (2 eq.), Sulfonyl Chloride (1 eq.), Triethylamine (excess)[5] |
| Temperature | 0 °C to room temperature | Room temperature[5] |
| Reaction Time | 2-4 hours | Not specified |
| Yield | Typically high (e.g., 88% for a similar reaction)[6] | High yields reported[5] |
Sulfonate Ester Formation
The conversion of alcohols to sulfonate esters is a common strategy to transform a poor leaving group (-OH) into a good one.
Table 3: Comparison of Reaction Conditions for Sulfonate Ester Synthesis
| Parameter | Tosyl Chloride with a Primary Alcohol | General Procedure for Pyridine-based Sulfonyl Chlorides |
| Substrate | Primary Alcohol | Alcohol |
| Solvent | Dichloromethane (DCM) | Pyridine |
| Base | Pyridine or Triethylamine | Pyridine (serves as base and solvent) |
| Stoichiometry | Alcohol (1 eq.), Tosyl Chloride (1.2 eq.), Base (1.5 eq.) | Stoichiometry can be adjusted based on substrate reactivity. |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 4 hours at 0 °C, then 2 hours at room temperature if needed[2] | Varies depending on the substrate. |
| Yield | Generally high (e.g., 53% for benzyl alcohol)[7] | Typically good to high yields. |
Experimental Protocols
General Procedure for the Synthesis of N-Benzyl-p-toluenesulfonamide
References
- 1. ijssst.info [ijssst.info]
- 2. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-activity catalysts for Suzuki coupling and amination reactions with deactivated aryl chloride substrates: importance of the palladium source - ePrints Soton [eprints.soton.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-Bromopyridine-3-sulfonamide: A Comparative Guide
This guide provides a comparative overview of the spectroscopic properties of 5-Bromopyridine-3-sulfonamide and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a summary of expected spectral data, detailed experimental protocols for analysis, and a comparison with related compounds to aid in structural elucidation and characterization.
Chemical Structure
The foundational structure for this analysis is 5-Bromopyridine-3-sulfonamide.
Caption: Chemical structure of 5-Bromopyridine-3-sulfonamide.
Comparative Spectroscopic Data
While specific experimental spectra for the parent compound, 5-Bromopyridine-3-sulfonamide, are not widely published, its expected spectral characteristics can be inferred from data on analogous arylsulfonamides and bromopyridine derivatives. This section compares the expected data for 5-Bromopyridine-3-sulfonamide with a representative N-substituted derivative, 5-Bromo-N-ethylpyridine-3-sulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for determining the carbon-hydrogen framework of a molecule. The chemical shifts are highly dependent on the electronic environment of the nuclei.
Table 1: Comparative ¹H NMR Spectral Data (Expected Values)
| Assignment | 5-Bromopyridine-3-sulfonamide (Expected δ, ppm) | 5-Bromo-N-ethylpyridine-3-sulfonamide (Expected δ, ppm) | Rationale for Shifts |
|---|---|---|---|
| Pyridine H-2 | ~8.9 - 9.1 | ~8.9 - 9.1 | Deshielded by adjacent nitrogen and proximity to the sulfonyl group. |
| Pyridine H-4 | ~8.4 - 8.6 | ~8.4 - 8.6 | Influenced by the sulfonyl group and bromine atom. |
| Pyridine H-6 | ~8.7 - 8.9 | ~8.7 - 8.9 | Deshielded by adjacent nitrogen. |
| -SO₂NH₂ | ~7.5 - 8.5 (broad singlet) | - | The acidic protons of the primary sulfonamide are typically broad and exchangeable.[1] |
| -SO₂NH- | - | ~7.8 - 8.2 (triplet) | Coupling with the adjacent CH₂ group. |
| -CH₂- | - | ~3.1 - 3.3 (quartet) | Ethyl group methylene protons, deshielded by the sulfonamide nitrogen. |
| -CH₃ | - | ~1.1 - 1.3 (triplet) | Ethyl group terminal methyl protons. |
Table 2: Comparative ¹³C NMR Spectral Data (Expected Values)
| Assignment | 5-Bromopyridine-3-sulfonamide (Expected δ, ppm) | 5-Bromo-N-ethylpyridine-3-sulfonamide (Expected δ, ppm) | Rationale for Shifts |
|---|---|---|---|
| Pyridine C-2 | ~150 - 152 | ~150 - 152 | Carbon adjacent to nitrogen. |
| Pyridine C-3 | ~138 - 142 | ~138 - 142 | Carbon attached to the electron-withdrawing sulfonyl group. |
| Pyridine C-4 | ~122 - 125 | ~122 - 125 | Aromatic carbon. |
| Pyridine C-5 | ~118 - 121 | ~118 - 121 | Carbon attached to bromine. |
| Pyridine C-6 | ~147 - 149 | ~147 - 149 | Carbon adjacent to nitrogen. |
| -CH₂- | - | ~35 - 40 | Ethyl group methylene carbon. |
| -CH₃ | - | ~14 - 16 | Ethyl group methyl carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. For sulfonamides, key stretches involve the N-H and S=O bonds.[2]
Table 3: Comparative FT-IR Spectral Data (Expected Wavenumbers, cm⁻¹)
| Vibrational Mode | 5-Bromopyridine-3-sulfonamide (Expected cm⁻¹) | 5-Bromo-N-ethylpyridine-3-sulfonamide (Expected cm⁻¹) | Comments |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3390 - 3320 and 3280 - 3230 | ~3250 - 3300 (single peak) | Primary amines show two bands; secondary amines show one.[2] |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 | Characteristic of C-H bonds on an aromatic ring. |
| C=N, C=C Stretch (Pyridine Ring) | 1580 - 1450 | 1580 - 1450 | Multiple bands corresponding to ring stretching. |
| S=O Stretch (asymmetric) | 1345 - 1315 | 1345 - 1315 | Strong absorption, characteristic of the sulfonyl group.[2] |
| S=O Stretch (symmetric) | 1185 - 1145 | 1185 - 1145 | Strong absorption, characteristic of the sulfonyl group.[2] |
| S-N Stretch | 925 - 900 | 925 - 900 | Sulfonamide S-N bond vibration.[2] |
| C-Br Stretch | 700 - 550 | 700 - 550 | Carbon-bromine stretching frequency. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a common technique for sulfonamides.
Table 4: Comparative Mass Spectrometry Data (Expected m/z Values)
| Ion | 5-Bromopyridine-3-sulfonamide (MW: 237.07) | 5-Bromo-N-ethylpyridine-3-sulfonamide (MW: 265.13) | Comments |
|---|---|---|---|
| [M+H]⁺ | 237.9 / 239.9 | 265.9 / 267.9 | Protonated molecular ion. The isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) results in two peaks of similar intensity separated by 2 Da. |
| [M+Na]⁺ | 259.9 / 261.9 | 287.9 / 289.9 | Sodium adduct, common in ESI-MS. |
| [M+H-SO₂]⁺ | 173.9 / 175.9 | 201.9 / 203.9 | A characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da).[3] |
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like pyridine derivatives exhibit characteristic absorptions due to π → π* and n → π* transitions.[4][5]
Table 5: Comparative UV-Visible Spectral Data (Expected λₘₐₓ)
| Transition | 5-Bromopyridine-3-sulfonamide (Expected nm) | Solvent | Comments |
|---|---|---|---|
| π → π* | ~200 - 220 | Methanol or Ethanol | Corresponds to the primary absorption band of the pyridine ring. |
| π → π* (secondary) | ~255 - 270 | Methanol or Ethanol | The secondary band of the aromatic system, often showing fine structure.[4] |
| n → π* | ~270 - 290 | Methanol or Ethanol | A lower intensity absorption resulting from the non-bonding electrons on the nitrogen atom. |
Experimental Protocols & Workflow
A comprehensive spectroscopic analysis follows a logical workflow to ensure complete characterization of the compound.
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sulfonamide derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often suitable for sulfonamides due to their polarity and the exchangeable nature of the -NH protons.
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typically, 16 to 64 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[6]
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.[6]
-
Transfer the mixture to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.[7]
-
-
Background Spectrum: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[2] Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform baseline correction and peak picking to identify the wavenumbers of key absorption bands.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).
-
Analysis: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts and deprotonated molecules. For fragmentation studies (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID).[3]
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic distribution with the theoretical pattern for bromine-containing compounds.
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Create a dilute solution (e.g., 10⁻⁵ to 10⁻⁴ M) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[8]
-
Sample Measurement: Replace the solvent with the sample solution in the same cuvette and record the absorption spectrum, typically over a range of 200-400 nm for aromatic compounds.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the spectrum.
References
- 1. rsc.org [rsc.org]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 5. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. repository.up.ac.za [repository.up.ac.za]
Comparative NMR Characterization of 5-Bromopyridine-3-sulfonyl Chloride and Its Derivatives
A definitive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 5-Bromopyridine-3-sulfonyl chloride and its key reaction products, 5-Bromopyridine-3-sulfonamide and Methyl 5-bromopyridine-3-sulfonate. This guide provides a comparative analysis of their ¹H and ¹³C NMR data, supported by detailed experimental protocols for their synthesis.
This compound is a pivotal intermediate in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of sulfonamide and sulfonate ester derivatives. The precise characterization of its reaction products is paramount for ensuring the integrity and purity of novel pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, offering detailed structural insights. This guide presents a comprehensive comparison of the ¹H and ¹³C NMR spectral data for this compound and two of its primary derivatives: 5-Bromopyridine-3-sulfonamide and Methyl 5-bromopyridine-3-sulfonate.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its sulfonamide and methyl sulfonate derivatives. These values are compiled from typical ranges observed for similar structures and serve as a reference for the characterization of these compounds.
Table 1: Comparative ¹H NMR Spectral Data (ppm)
| Compound | H-2 | H-4 | H-6 | Other Protons |
| This compound | ~9.2 | ~8.6 | ~9.0 | - |
| 5-Bromopyridine-3-sulfonamide | ~9.0 | ~8.4 | ~8.8 | ~7.5 (SO₂NH₂) |
| Methyl 5-bromopyridine-3-sulfonate | ~9.1 | ~8.5 | ~8.9 | ~3.9 (OCH₃) |
Table 2: Comparative ¹³C NMR Spectral Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons |
| This compound | ~155 | ~140 | ~138 | ~122 | ~152 | - |
| 5-Bromopyridine-3-sulfonamide | ~153 | ~142 | ~136 | ~120 | ~150 | - |
| Methyl 5-bromopyridine-3-sulfonate | ~154 | ~141 | ~137 | ~121 | ~151 | ~55 (OCH₃) |
Experimental Protocols
Detailed experimental procedures for the synthesis of the discussed compounds are provided below.
Synthesis of this compound
A mixture of 5-bromopyridine-3-sulfonic acid (7.14 g, 30 mmol), phosphorus pentachloride (9.68 g, 47 mmol), and phosphorus oxychloride (20 mL) is heated to reflux for 4 hours. Upon completion, the reaction mixture is concentrated to dryness to yield a yellow semi-solid. This residue is then dissolved in a mixture of ice water and tert-butyl methyl ether. The solution is neutralized by the slow addition of a saturated aqueous NaHCO₃ solution. The organic phase is separated, dried over anhydrous Na₂SO₄, and the solvent is removed under vacuum to afford this compound as a yellow solid.[1]
Synthesis of 5-Bromopyridine-3-sulfonamide
This compound is dissolved in a suitable solvent, such as tetrahydrofuran (THF). The solution is cooled in an ice bath, and aqueous ammonia is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-bromopyridine-3-sulfonamide.
Synthesis of Methyl 5-bromopyridine-3-sulfonate
To a solution of this compound in a solvent like dichloromethane (DCM), methanol is added, followed by a base such as triethylamine or pyridine, at 0°C. The reaction mixture is stirred and allowed to gradually warm to room temperature. After the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to give methyl 5-bromopyridine-3-sulfonate.
Visualizing the Synthetic Pathway
The logical flow of the synthesis and subsequent characterization can be visualized as follows:
Caption: Synthetic pathway and NMR characterization workflow.
This guide provides a foundational understanding of the NMR characteristics of this compound and its primary derivatives. The provided data and protocols will aid researchers in the unambiguous identification and quality control of these important synthetic intermediates.
References
Mass Spectrometry of Novel Compounds from 5-Bromopyridine-3-sulfonyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry of novel compounds derived from 5-Bromopyridine-3-sulfonyl chloride. Due to the limited availability of published, detailed mass spectral data for a series of novel compounds directly synthesized from this compound, this guide will establish a framework for such a comparison. It will outline the expected fragmentation patterns based on the known reactivity of the parent compound and the general principles of mass spectrometry of sulfonamides. This guide will be supplemented with data for analogous compounds where available to provide a basis for comparison.
Introduction to the Mass Spectrometry of 5-Bromopyridine-3-sulfonamide Derivatives
This compound is a versatile building block in medicinal chemistry, primarily used for the synthesis of sulfonamides through its reaction with primary and secondary amines. The resulting 5-bromopyridine-3-sulfonamides are of significant interest in drug discovery. Mass spectrometry is a critical tool for the characterization of these novel compounds, providing information on their molecular weight and structure through analysis of their fragmentation patterns.
The core structure of these derivatives, the 5-bromopyridine-3-sulfonamide moiety, dictates a set of characteristic fragmentation pathways. The presence of bromine with its two isotopes (79Br and 81Br in an approximate 1:1 ratio) results in distinctive isotopic patterns for the molecular ion and any bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.
Hypothetical Comparison of Novel Sulfonamides
To illustrate a comparative analysis, let us consider a hypothetical series of novel N-substituted 5-bromopyridine-3-sulfonamides. The following table outlines the expected molecular ions for a selection of derivatives.
| Compound Name | Structure | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected M+/[M+2]+ Pattern |
| Compound A: 5-Bromopyridine-3-sulfonamide | 5-Br-Py-SO2NH2 | C5H5BrN2O2S | 235.9255 | 236/238 |
| Compound B: N-Methyl-5-bromopyridine-3-sulfonamide | 5-Br-Py-SO2NHCH3 | C6H7BrN2O2S | 249.9412 | 250/252 |
| Compound C: N-Phenyl-5-bromopyridine-3-sulfonamide | 5-Br-Py-SO2NHPh | C11H9BrN2O2S | 311.9568 | 312/314 |
| Compound D: N-(4-Fluorophenyl)-5-bromopyridine-3-sulfonamide | 5-Br-Py-SO2NH(p-F-Ph) | C11H8BrFN2O2S | 329.9474 | 330/332 |
General Fragmentation Pathways
The fragmentation of 5-bromopyridine-3-sulfonamides under electron ionization (EI) or electrospray ionization (ESI) is expected to proceed through several key pathways. A generalized workflow for the mass spectrometric analysis and data interpretation is presented below.
Caption: A generalized workflow for the mass spectrometry analysis of novel compounds.
Key fragmentation mechanisms for N-substituted 5-bromopyridine-3-sulfonamides are expected to include:
-
Loss of SO2: A common fragmentation pathway for sulfonamides is the extrusion of sulfur dioxide (SO2, 64 Da).
-
Cleavage of the S-N Bond: This cleavage can occur on either side of the nitrogen atom, leading to fragments corresponding to the 5-bromopyridylsulfonyl moiety or the N-substituent.
-
Loss of the Bromine Atom: Cleavage of the C-Br bond would result in a fragment with a mass loss of 79 or 81 Da.
-
Fragmentation of the Pyridine Ring: The pyridine ring itself can undergo cleavage, leading to smaller fragment ions.
-
Fragmentation of the N-substituent: The nature of the substituent on the sulfonamide nitrogen will significantly influence the fragmentation pattern, with characteristic losses for different functional groups (e.g., alkyl chains, aromatic rings).
The logical relationship for deducing fragmentation pathways is outlined in the diagram below.
Caption: Logical workflow for the elucidation of fragmentation pathways from a mass spectrum.
Experimental Protocols
A general experimental protocol for the analysis of novel 5-bromopyridine-3-sulfonamide derivatives by mass spectrometry is provided below. Specific parameters would be optimized for each compound and instrument.
4.1. Sample Preparation
-
Dissolve the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration of 1-10 µg/mL for analysis.
-
For ESI-MS, the solution may be acidified with a small amount of formic acid (0.1% v/v) to promote protonation.
4.2. Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode:
-
Electrospray Ionization (ESI): Operated in positive ion mode to observe protonated molecules ([M+H]+).
-
Electron Ionization (EI): Used to induce more extensive fragmentation and provide detailed structural information.
-
-
Mass Range: Scan from m/z 50 to a value sufficiently above the expected molecular weight of the compound.
-
Collision Energy (for MS/MS): In tandem mass spectrometry experiments, a range of collision energies should be applied to induce fragmentation and generate a comprehensive fragmentation spectrum.
Conclusion
While a detailed comparative analysis of novel compounds from this compound is hampered by the lack of publicly available raw data, this guide provides a foundational understanding of what to expect from their mass spectrometric analysis. The key takeaways for researchers are the importance of recognizing the isotopic pattern of bromine, the characteristic loss of SO2 from the sulfonamide group, and the influence of the N-substituent on the overall fragmentation pattern. The provided experimental protocol and logical workflow diagrams offer a systematic approach to the characterization of these and other novel sulfonamides. As more data becomes available, a more comprehensive and quantitative comparison will be possible.
Assessing the Purity of Synthesized 5-Bromopyridine-3-sulfonamides: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 5-Bromopyridine-3-sulfonamides, details potential impurities, and evaluates alternative compounds.
I. Analytical Techniques for Purity Assessment
A variety of analytical methods can be employed to determine the purity of synthesized 5-Bromopyridine-3-sulfonamides. The choice of technique depends on the specific requirements of the analysis, including the desired level of sensitivity, the need for quantitative data, and the nature of potential impurities.
Table 1: Comparison of Analytical Techniques for Purity Assessment of 5-Bromopyridine-3-sulfonamides
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a liquid mobile phase. | Retention time, peak area, percent purity. | High (ng to µg/mL) | Excellent | Robust, reproducible, widely available. | Requires reference standards, potential for co-elution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities. | Moderate | Good | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, complex spectra for mixtures.[1] |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, impurity identification. | Very High (pg to fg) | Good (with appropriate standards) | High sensitivity and specificity, structural elucidation of unknowns.[2][3] | Can be destructive, matrix effects can influence ionization. |
| Thin-Layer Chromatography (TLC) | Differential migration of compounds on a stationary phase coated on a flat plate. | Qualitative assessment of purity, visualization of impurities. | Low to Moderate | Semi-quantitative at best | Simple, rapid, and inexpensive for preliminary screening. | Low resolution, not suitable for precise quantification. |
II. Common Impurities and Byproducts
The synthesis of 5-Bromopyridine-3-sulfonamides can lead to the formation of several impurities and byproducts. Understanding these potential contaminants is crucial for developing effective purification strategies and analytical methods for their detection.
Table 2: Potential Impurities in the Synthesis of 5-Bromopyridine-3-sulfonamides
| Impurity/Byproduct | Potential Origin | Recommended Analytical Technique for Detection |
| Unreacted Starting Materials | Incomplete reaction of 5-bromonicotinic acid or its derivatives. | HPLC, NMR |
| Isomeric Sulfonamides | Non-regioselective sulfonation of the pyridine ring. | HPLC, NMR, MS |
| Di-sulfonated Products | Over-reaction during the sulfonation step. | HPLC, MS |
| Hydrolysis Products | Degradation of the sulfonamide group. | HPLC, MS |
| Residual Solvents | Incomplete removal of solvents used in synthesis and purification. | GC, NMR |
III. Comparison with Alternative Compounds
5-Bromopyridine-3-sulfonamides are often investigated as inhibitors of carbonic anhydrases (CAs), enzymes implicated in various diseases.[4][5] Several other classes of compounds are also explored for this purpose. This section compares 5-Bromopyridine-3-sulfonamides with representative alternatives.
Table 3: Performance Comparison of Carbonic Anhydrase Inhibitors
| Compound Class | Example Compound | Target Isozyme | Reported IC₅₀/Kᵢ (nM) | Key Features |
| Pyridine-3-sulfonamides | 4-(3-Fluorophenylamino)-pyridine-3-sulfonamide | hCA II | 8.9 (Kᵢ) | Potent inhibition, opportunities for substitution to modulate selectivity. |
| Thiophene Sulfonamides | Dorzolamide | hCA II | 0.9 (Kᵢ) | Clinically used antiglaucoma agent.[6] |
| Thiadiazole Sulfonamides | Acetazolamide | hCA II | 12.1 (Kᵢ) | A classical, clinically used CA inhibitor.[6] |
| Coumarins | 6-(1-Carboxy-ethoxy)-coumarin | hCA IX | 10 (Kᵢ) | Non-classical inhibitors, may offer different selectivity profiles.[7] |
Note: IC₅₀ and Kᵢ values are highly dependent on assay conditions and should be compared with caution. Data presented are for illustrative purposes based on available literature.
IV. Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible data.
This method is suitable for the quantitative determination of the purity of 5-Bromopyridine-3-sulfonamide and the detection of related impurities.[8][9][10]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 90-10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized 5-Bromopyridine-3-sulfonamide in the initial mobile phase composition.
NMR spectroscopy is a powerful tool for the structural elucidation of the synthesized compound and for identifying and quantifying impurities.[1]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the signals corresponding to the main compound and any visible impurities. The relative integration values can be used to estimate the purity.
LC-MS/MS provides high sensitivity and specificity for the identification and potential quantification of trace-level impurities.
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), typically in positive ion mode.
-
LC Conditions: Similar to the HPLC-UV method described above.
-
MS Analysis: Perform a full scan to identify the molecular ion of the main compound and any impurities. Subsequently, perform fragmentation (MS/MS) of the parent ions to aid in structural elucidation.
V. Visualizations
Diagrams created using Graphviz help to visualize the logical flow of purity determination and the interplay between different analytical techniques.
Caption: Workflow for purity assessment of 5-Bromopyridine-3-sulfonamides.
Caption: Inhibition of the Carbonic Anhydrase signaling pathway.
References
- 1. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Re-Imagining Drug Discovery using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
Biological Activity Screening of a 5-Bromopyridine-3-sulfonamide Library: A Comparative Guide for Carbonic Anhydrase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of a 5-Bromopyridine-3-sulfonamide chemical library in biological activity screening, with a specific focus on the discovery of carbonic anhydrase inhibitors. The data presented is a representative model based on published results for structurally similar compounds.
The 5-bromopyridine-3-sulfonamide scaffold is a promising starting point for the development of novel therapeutics. The sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs). The pyridine ring offers multiple points for chemical modification, allowing for the generation of a diverse library of compounds that can be screened for potency and selectivity against various CA isoforms.
Comparative Screening Data
High-throughput screening of a chemical library is the first step in identifying "hit" compounds with desired biological activity. Below is a hypothetical summary of screening a 10,000-compound 5-Bromopyridine-3-sulfonamide library against four key human carbonic anhydrase (hCA) isoforms. For comparison, data for a well-established benzenesulfonamide library is also presented.
Table 1: Hypothetical High-Throughput Screening (HTS) Results for Carbonic Anhydrase Inhibition
| Library | Target Isoform | Hit Rate (%)¹ | "Hit" IC₅₀ Range (nM)² | Notes |
| 5-Bromopyridine-3-sulfonamide | hCA I | 1.2 | 50 - 500 | Off-target, cytosolic isoform |
| hCA II | 2.5 | 10 - 250 | Off-target, highly active cytosolic isoform | |
| hCA IX | 1.8 | 5 - 150 | Tumor-associated, transmembrane isoform | |
| hCA XII | 1.5 | 20 - 300 | Tumor-associated, transmembrane isoform | |
| Benzenesulfonamide (Alternative) | hCA I | 1.5 | 40 - 600 | Broad activity, potential for off-target effects |
| hCA II | 3.0 | 5 - 200 | High potency but often lacks selectivity | |
| hCA IX | 2.2 | 2 - 120 | Potent inhibitors, selectivity can be a challenge | |
| hCA XII | 1.9 | 15 - 280 | Good potency, variable selectivity |
¹ Hit Rate is defined as the percentage of compounds in the library that exhibit >50% inhibition at a screening concentration of 1 µM. ² IC₅₀ (half-maximal inhibitory concentration) values are determined for the "hit" compounds in secondary screening assays.
The hypothetical data suggests that the 5-Bromopyridine-3-sulfonamide library can yield potent inhibitors of tumor-associated carbonic anhydrases IX and XII.[1][2] The key challenge, as with many sulfonamide-based libraries, is achieving selectivity over the ubiquitous cytosolic isoforms hCA I and II.[3][4]
Experimental Protocols
A reliable and reproducible experimental protocol is critical for any screening campaign. The following is a detailed methodology for a common in vitro carbonic anhydrase inhibition assay.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol.[5]
1. Materials and Reagents:
- Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
- Assay Buffer: 50 mM Tris-HCl, pH 7.5
- Substrate: p-Nitrophenyl acetate (p-NPA)
- Test compounds (from the 5-Bromopyridine-3-sulfonamide library) dissolved in DMSO
- Positive Control: Acetazolamide (a known pan-CA inhibitor)
- 96-well clear, flat-bottom microplates
- Microplate reader capable of kinetic measurements at 405 nm
2. Reagent Preparation:
- CA Working Solution: Dilute the stock CA enzyme in cold Assay Buffer to the desired concentration (e.g., 50 units/mL). Prepare fresh before use.
- Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. Prepare fresh daily.
- Test Compound Dilutions: Perform serial dilutions of the test compounds and the positive control (Acetazolamide) in Assay Buffer containing a final DMSO concentration of 1%.
3. Assay Procedure:
- Plate Setup:
- Blank (No Enzyme): 160 µL Assay Buffer + 20 µL Substrate Solution.
- Control (No Inhibitor): 140 µL Assay Buffer + 20 µL CA Working Solution + 20 µL of 1% DMSO.
- Test Compound: 140 µL Assay Buffer + 20 µL CA Working Solution + 20 µL of test compound dilution.
- Positive Control: 140 µL Assay Buffer + 20 µL CA Working Solution + 20 µL of Acetazolamide dilution.
- Pre-incubation: Add the Assay Buffer, CA Working Solution, and test compounds/controls to the wells. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
- Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
- Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, with readings every 30 seconds for 10-20 minutes.
4. Data Analysis:
- Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
- Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations: Workflows and Pathways
Visual diagrams are essential for understanding complex processes in drug discovery. The following diagrams, created using the DOT language, illustrate a typical screening workflow and a relevant biological pathway.
Caption: High-Throughput Screening (HTS) cascade for identifying selective carbonic anhydrase inhibitors.
Caption: Role of Carbonic Anhydrase IX (CAIX) in tumor pH regulation and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition studies of Brucella suis β-carbonic anhydrases with a series of 4-substituted pyridine-3-sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 5-Bromopyridine-3-sulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-bromopyridine-3-sulfonamide analogs, focusing on their structure-activity relationships (SAR) as inhibitors of carbonic anhydrases (CAs), a class of enzymes implicated in various pathologies, including cancer. The following sections detail the inhibitory activities of these compounds, the experimental protocols used to determine their efficacy, and the underlying signaling pathways they modulate.
Introduction to 5-Bromopyridine-3-sulfonamides
The pyridine-3-sulfonamide scaffold is a well-established pharmacophore in the design of carbonic anhydrase inhibitors. The sulfonamide group acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme. Modifications to the pyridine ring and the sulfonamide nitrogen allow for the exploration of structure-activity relationships to enhance potency and selectivity for different CA isoforms. The introduction of a bromine atom at the 5-position of the pyridine ring can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its biological activity. This guide examines the impact of these modifications on the inhibitory potential of 5-bromopyridine-3-sulfonamide analogs.
Data Presentation: Inhibitory Activity of Pyridine-3-sulfonamide Analogs
While specific SAR studies focusing exclusively on a broad series of 5-bromopyridine-3-sulfonamide analogs are limited in publicly available literature, we can infer the role of substitutions on the pyridine-3-sulfonamide core by examining related compounds. The following table summarizes the inhibitory activity (Ki) of a series of 4-substituted pyridine-3-sulfonamides against several human carbonic anhydrase (hCA) isoforms. This data, from a study on related pyridine-3-sulfonamides, provides a framework for understanding how different functional groups attached to the pyridine ring can modulate inhibitory potency and selectivity.[1]
Table 1: Carbonic Anhydrase Inhibition Data for 4-Substituted Pyridine-3-sulfonamide Analogs [1]
| Compound | R1 Substituent at 4-position | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 3 | -CH2OH | >10000 | 448.2 | 230.1 | 185.3 |
| 4 | -CONH2 | >10000 | 836.4 | 137.5 | 221.7 |
| 5 | -CH2CH2OH | 6845 | 271.5 | 348.2 | 102.5 |
| 6 | -CH2CH2CH2OH | 8452 | 345.8 | 391.7 | 91.0 |
| 8 | Phenyl | >10000 | >10000 | 6458 | 2845 |
| 9 | 4-Methoxyphenyl | >10000 | 8452 | 5421 | 1987 |
| 12 | 3,4,5-Trimethoxyphenyl | >10000 | >10000 | 7845 | 3452 |
| Acetazolamide (Standard) | N/A | 250 | 12.1 | 25.8 | 5.7 |
Data extracted from a study on 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides, where R1 is a substituent on the triazole ring.
Structure-Activity Relationship (SAR) Insights:
From the data on related pyridine-3-sulfonamides, several SAR trends can be observed:
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the pyridine ring significantly impacts the inhibitory activity and selectivity across different CA isoforms.
-
Aliphatic vs. Aromatic Substituents: In the examined series, compounds with aliphatic substituents at the 4-position generally exhibit better inhibitory activity against hCA II and hCA XII compared to those with bulky aromatic groups.[1]
-
Selectivity: The substitution pattern can confer selectivity for specific CA isoforms. For instance, some analogs show preferential inhibition of the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous hCA I and hCA II.
While direct data for 5-bromo analogs is not presented in this specific series, the bromine atom at the 5-position would be expected to increase lipophilicity and introduce a potential halogen bonding interaction, which could influence binding affinity and selectivity. Further studies focusing specifically on a series of 5-bromopyridine-3-sulfonamide analogs are needed to fully elucidate the contribution of the 5-bromo substituent.
Experimental Protocols
Synthesis of 5-Bromopyridine-3-sulfonamide Analogs
The synthesis of 5-bromopyridine-3-sulfonamide analogs typically starts from 3-amino-5-bromopyridine. The general synthetic route involves the diazotization of the amino group followed by a sulfonyl chloride formation reaction. The resulting 5-bromopyridine-3-sulfonyl chloride can then be reacted with various amines to yield a library of N-substituted 5-bromopyridine-3-sulfonamide analogs.
Step 1: Synthesis of 3-Amino-5-bromopyridine
A common method for the synthesis of 3-amino-5-bromopyridine is the Hofmann rearrangement of 5-bromonicotinamide.
-
Procedure: To a pre-cooled aqueous solution of sodium hydroxide and bromine, 5-bromonicotinamide is added. The reaction mixture is gradually warmed to room temperature and then heated. After cooling, the product is extracted with an organic solvent, dried, and purified by chromatography to yield 3-amino-5-bromopyridine.
Step 2: Synthesis of this compound
The 3-amino-5-bromopyridine is converted to the corresponding sulfonyl chloride.
-
Procedure: 3-Amino-5-bromopyridine is dissolved in a mixture of concentrated hydrochloric acid and acetic acid and cooled. A solution of sodium nitrite is added dropwise to form the diazonium salt. This is followed by the addition of a solution of sulfur dioxide in acetic acid in the presence of a copper catalyst. The resulting sulfonyl chloride is then extracted and purified.
Step 3: Synthesis of N-Substituted 5-Bromopyridine-3-sulfonamide Analogs
The final analogs are synthesized by reacting this compound with a desired primary or secondary amine.
-
Procedure: To a solution of the amine in a suitable solvent like dichloromethane or pyridine, this compound is added, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified by crystallization or chromatography.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms is determined using a stopped-flow CO2 hydrase assay.
-
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO2. The reaction is monitored by observing the change in pH of a buffer solution using a pH indicator. The rate of the catalyzed reaction is compared to the rate in the presence of the inhibitor.
-
Procedure:
-
Solutions of the purified recombinant human CA isozymes are prepared in a suitable buffer.
-
The test compounds are dissolved in DMSO to create stock solutions.
-
The assay is performed in a stopped-flow instrument. A solution of the CA enzyme and the inhibitor is rapidly mixed with a CO2-saturated solution.
-
The change in absorbance of a pH indicator (such as p-nitrophenol) is monitored over time.
-
The initial rates of the reaction are determined.
-
The concentration of inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from the dose-response curves.
-
The inhibition constant (Ki) is determined by applying the Cheng-Prusoff equation.
-
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the 5-bromopyridine-3-sulfonamide analogs on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (such as DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.
-
Mandatory Visualizations
Signaling Pathway of Carbonic Anhydrase IX in Cancer
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of cancer and is induced by hypoxia. Its activity is crucial for pH regulation in the tumor microenvironment, which promotes tumor cell survival, proliferation, and invasion. Sulfonamide inhibitors, including potentially 5-bromopyridine-3-sulfonamide analogs, target the catalytic activity of CA IX.
Caption: Signaling pathway of Carbonic Anhydrase IX in cancer cells.
Experimental Workflow for SAR Studies
The following diagram illustrates the typical workflow for conducting structure-activity relationship studies of novel chemical compounds.
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
Conclusion
The 5-bromopyridine-3-sulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly as inhibitors of carbonic anhydrases. The available data on related pyridine-3-sulfonamides suggest that modifications to the pyridine ring can significantly modulate inhibitory potency and selectivity. The introduction of a bromine atom at the 5-position is a key structural feature that warrants further investigation to fully understand its impact on the structure-activity relationship. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the synthesis, biological evaluation, and optimization of this class of compounds. Future research focused on synthesizing and testing a dedicated series of 5-bromopyridine-3-sulfonamide analogs will be crucial for elucidating their full therapeutic potential.
References
A Comparative Analysis of Cross-Coupling Methods for the Functionalization of 5-Bromopyridines
The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the various starting materials, 5-bromopyridines offer a versatile entry point for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of several key cross-coupling methodologies, presenting experimental data on their respective yields and detailed protocols to assist researchers in selecting the optimal method for their synthetic challenges.
The reactivity of bromopyridines in cross-coupling reactions is significantly influenced by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring. The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in the catalytic cycle. However, the presence of other functional groups can introduce both steric and electronic effects that may modulate the reaction's efficiency.[1]
Comparative Yields of Cross-Coupling Reactions
The following table summarizes representative yields for various cross-coupling reactions of 5-bromopyridine derivatives. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. Therefore, the data presented should be considered as a general guide.
| Cross-Coupling Method | 5-Bromopyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to Good | |
| Suzuki-Miyaura | 5-Bromopyrimidine | Furan-3-boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| Suzuki-Miyaura | 5-Bromopyrimidine | 2-Methoxypyridine-3-boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| Sonogashira | 5-Bromopyrimidine | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | - | - | - | [3] |
| Sonogashira | 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [4] |
| Buchwald-Hartwig | 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ / Xantphos | - | - | - | - | - | [5] |
| Buchwald-Hartwig | 5-Bromopyrimidine | Various amines | Pd₂(dba)₃ / Ligand | K₃PO₄ or NaOt-Bu | Toluene | 100 | - | Good to Excellent | [6] |
| Heck | 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | - | [7] |
| Stille | 2-Amino-5-bromo-4-methylpyridine | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ | - | Toluene or DMF | - | - | - | [7] |
| Negishi | 2-Bromopyridine | Organozinc compounds | Pd(PPh₃)₄ | - | - | - | - | High | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of novel pyridine derivatives.[9]
Materials:
-
5-Bromo-2-methylpyridin-3-amine
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (catalyst)
-
K₃PO₄ (base)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add a solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to between 85 °C and 95 °C.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Purify the crude product by a suitable method, such as column chromatography.
Sonogashira Coupling
This protocol is a general procedure for the coupling of 5-bromopyrimidines with terminal alkynes.[3]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5 mol%)
-
CuI (5-7 mol%)
-
Et₃N (base)
-
Anhydrous DMF (solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 5-bromopyrimidine, Pd(CF₃COO)₂, PPh₃, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous DMF and Et₃N, followed by the terminal alkyne.
-
Stir the reaction mixture at the desired temperature and monitor its progress.
-
Upon completion, cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product.
Buchwald-Hartwig Amination
This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination of 5-bromopyrimidine.[5]
Materials:
-
5-Bromopyrimidine
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 8 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv)
-
Anhydrous toluene (solvent)
-
Inert gas (e.g., Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous toluene, 5-bromopyrimidine, the amine, and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete.
-
Cool the reaction mixture to room temperature, dilute with a suitable solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product.
Heck Coupling
This protocol is adapted from the Heck reaction of similar bromopyridines.[7]
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
P(o-tol)₃ (0.06 mmol, 6 mol%)
-
Et₃N (1.5 mmol, 1.5 equiv)
-
Anhydrous DMF (5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 2-amino-5-bromo-4-methylpyridine, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF, Et₃N, and then styrene.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 24 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Stille Coupling
The following is a general workflow for a Stille coupling experiment.[7]
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv)
-
(2-Thienyl)tributylstannane (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (catalyst)
-
Anhydrous Toluene or DMF
-
Inert gas (Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 2-amino-5-bromo-4-methylpyridine and (2-thienyl)tributylstannane.
-
Add anhydrous toluene and degas the solution by bubbling with argon for 20 minutes.
-
Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to the desired temperature.
-
Monitor the reaction by TLC or GC/MS.
-
After completion, cool the reaction, and perform an appropriate work-up and purification.
Experimental Workflow
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. scirp.org [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
Kinetic Studies of 5-Bromopyridine-3-sulfonyl Chloride Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving sulfonyl chlorides, with a focus on understanding the reactivity of 5-Bromopyridine-3-sulfonyl chloride. Due to a lack of publicly available kinetic data specifically for this compound, this document leverages data from closely related and well-studied arenesulfonyl chlorides to provide a framework for understanding its potential reactivity. The experimental protocols and comparative data presented herein can serve as a valuable resource for designing and interpreting kinetic studies for this and similar compounds.
Comparison of Reaction Kinetics of Arenesulfonyl Chlorides
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is significantly influenced by the nature of the substituents on the aromatic ring. This effect can be quantified using the Hammett equation, which relates the reaction rate constants to the electronic properties of the substituents.
A comprehensive study on the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides provides valuable insights into their relative reactivities. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The second-order rate constants for this exchange reaction in acetonitrile are summarized in the table below.
| Substituent (X) in X-C₆H₄SO₂Cl | σ (Hammett Constant) | k₂₅ x 10⁵ (L mol⁻¹ s⁻¹) at 25°C |
| 4-OCH₃ | -0.27 | 0.83 |
| 4-CH₃ | -0.17 | 1.15 |
| H | 0.00 | 2.19 |
| 4-Cl | 0.23 | 6.17 |
| 3-Cl | 0.37 | 11.48 |
| 4-NO₂ | 0.78 | 104.7 |
Data sourced from a study on the chloride-chloride exchange reaction in arenesulfonyl chlorides.[1][2]
As the data indicates, electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the sulfonyl sulfur atom, leading to a significant increase in the reaction rate. Conversely, electron-donating groups (e.g., -OCH₃) decrease the reaction rate. The bromine atom in this compound is an electron-withdrawing group, which suggests that this compound would exhibit enhanced reactivity compared to unsubstituted benzenesulfonyl chloride. Furthermore, the pyridine nitrogen atom, being more electronegative than a carbon atom, is also expected to increase the electrophilicity of the sulfonyl group.
Experimental Protocols for Kinetic Studies
The following is a representative experimental protocol for determining the kinetics of the reaction of a sulfonyl chloride with a nucleophile, adapted from methodologies used in the study of arenesulfonyl chloride reactions.[1][2]
Objective: To determine the second-order rate constant for the reaction of a sulfonyl chloride with a nucleophile (e.g., an amine) at a specific temperature.
Materials:
-
This compound (or other sulfonyl chloride)
-
Nucleophile (e.g., aniline, piperidine)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
Quenching solution (e.g., acidic solution to stop the reaction)
-
Internal standard for analysis
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipment
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of the sulfonyl chloride of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.1 M) in the same solvent.
-
Equilibrate both solutions to the desired reaction temperature in a thermostated water bath.
-
-
Initiation of the Reaction:
-
In a reaction vessel maintained at the constant temperature, mix equal volumes of the pre-heated sulfonyl chloride and nucleophile solutions.
-
Start a timer immediately upon mixing.
-
-
Monitoring the Reaction Progress:
-
At specific time intervals (e.g., every 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of the quenching solution. The quenching solution should rapidly react with one of the reactants to stop the reaction.
-
Add a known amount of an internal standard to the quenched sample.
-
-
Analysis of Samples:
-
Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining sulfonyl chloride or the formed product.
-
Generate a calibration curve for the analyte using standard solutions of known concentrations.
-
-
Data Analysis:
-
Plot the concentration of the sulfonyl chloride versus time.
-
For a second-order reaction with equal initial concentrations of reactants, the rate law is: 1/[A]t - 1/[A]₀ = kt, where [A]t is the concentration at time t, [A]₀ is the initial concentration, and k is the second-order rate constant.
-
A plot of 1/[A]t versus time should yield a straight line with a slope equal to the rate constant, k.
-
Visualizing the Kinetic Study Workflow
The following diagram illustrates the general workflow for a kinetic study of a sulfonyl chloride reaction and the factors influencing the reaction rate.
Caption: Workflow for a kinetic study of sulfonyl chloride reactions.
Signaling Pathways and Logical Relationships
The reactivity of sulfonyl chlorides is governed by fundamental principles of physical organic chemistry. The logical relationship between the structure of the sulfonyl chloride and its reactivity can be visualized as follows:
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromopyridine-3-sulfonyl chloride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 5-Bromopyridine-3-sulfonyl chloride as a corrosive, water-reactive, and hazardous chemical. All disposal procedures must comply with local, state, and federal regulations. Never dispose of this compound down the drain or in regular laboratory trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe handling and disposal of this reactive compound, thereby minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use a NIOSH-approved respirator if handling outside of a certified chemical fume hood.
All handling and disposal operations must be conducted in a well-ventilated chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.
Disposal of Bulk Quantities
Bulk quantities of this compound, whether unused or as waste from a reaction, must be disposed of as hazardous waste. Do not attempt to neutralize bulk amounts in the laboratory.
Step-by-Step Procedure for Bulk Disposal:
-
Containerization: Ensure the compound is in a clearly labeled, sealed, and compatible container. If the original container is compromised, transfer the material to a new, appropriate container in a chemical fume hood.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (Corrosive, Water-Reactive).
-
Segregation: Store the hazardous waste container in a designated, secondary containment area away from incompatible materials.[1] Incompatible materials include strong oxidizing agents, strong acids, strong bases, amines, and strong reducing agents.[1]
-
Waste Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Neutralization and Disposal of Residual Quantities
Small, residual quantities of this compound (e.g., from cleaning glassware) can be neutralized in the laboratory before disposal as aqueous hazardous waste. This procedure should only be performed by trained personnel in a chemical fume hood.
Experimental Protocol for Neutralization of Residuals:
Objective: To safely hydrolyze and neutralize residual this compound to less reactive sulfonic acid salts.
Materials:
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the solution to be neutralized)
-
Ice bath
-
Saturated sodium bicarbonate solution or other suitable base (e.g., sodium hydroxide solution)
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, place the large beaker containing a saturated sodium bicarbonate solution in an ice bath on a stir plate. Begin vigorous stirring.
-
Slow Addition: Carefully and slowly add the solution containing residual this compound to the cold, stirred basic solution in a dropwise manner. Caution: The reaction is exothermic and will produce gas (carbon dioxide if using bicarbonate). The rate of addition must be controlled to prevent excessive foaming, temperature increase, or overflow.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.
-
pH Verification: Remove the beaker from the ice bath and allow it to reach room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's EHS department.
Quantitative Data for Sulfonyl Chlorides
| Chemical Name | CAS Number | Occupational Exposure Limit | IDLH (Immediately Dangerous to Life or Health) |
| p-Toluenesulfonyl chloride | 98-59-9 | CEIL: 5 mg/m³[2] | Not available |
| Benzenesulfonyl chloride | 98-09-9 | No established limits[3] | Not available |
| Thionyl chloride | 7719-09-7 | NIOSH REL: C 1 ppm (5 mg/m³)[4] | Not determined[4] |
CEIL: Ceiling Limit - a concentration that should not be exceeded at any time. NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 5-Bromopyridine-3-sulfonyl chloride
Essential Safety and Handling Guide for 5-Bromopyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for handling this compound in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that reacts violently with water. It can cause severe skin burns and eye damage and may be harmful if swallowed. The Globally Harmonized System (GHS) pictograms for this chemical include symbols for corrosion. Hazard statements associated with this compound highlight its risks, including causing severe skin burns and eye damage. Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE |
| General Laboratory Use | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Transferring | - Chemical-resistant gloves (e.g., butyl rubber or neoprene)- Chemical splash goggles- Face shield- Laboratory coat- Use of a certified chemical fume hood is required. |
| Large-Scale Operations or Spills | - Heavy-duty chemical-resistant gloves- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., an air-purifying respirator with acid gas/organic vapor cartridges) |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial for laboratory safety. The following protocols provide step-by-step guidance.
Experimental Protocol: Safe Handling
-
Preparation and Inspection:
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Visually inspect the container for any signs of damage or leaks.
-
Confirm that the chemical is properly labeled and log it into the laboratory's chemical inventory system.
-
-
Handling Environment:
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
The work area should be free of water and other incompatible materials, such as strong oxidizing agents, strong bases, and alcohols. It is recommended to handle the compound under an inert atmosphere, such as argon.[1]
-
-
Weighing and Transfer:
-
Wear the appropriate PPE as specified in Table 1.
-
Use compatible tools (e.g., glass or stainless steel spatulas) for transferring the solid.
-
Carefully weigh the desired amount in a tared, sealed container to prevent dust dispersion.
-
Close the primary container tightly immediately after use.
-
-
Reaction Setup:
-
When setting up reactions, slowly add the this compound to the reaction mixture.
-
Be aware that the reaction with moisture or protic solvents can release toxic gases.[1]
-
-
Spill Management:
-
In the event of a small spill, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite), and collect it into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area immediately and contact the institution's Environmental Health and Safety (EHS) department.
-
Experimental Protocol: Disposal
-
Waste Segregation:
-
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
-
Solid Waste:
-
Collect solid waste, including empty containers, in a clearly labeled, sealed, and chemically compatible container designated for halogenated organic waste.
-
-
Liquid Waste:
-
Collect liquid waste from reactions or cleaning procedures in a labeled, sealed, and appropriate solvent waste container for halogenated organic compounds.
-
-
Disposal Procedure:
-
Dispose of all waste through the institution's approved hazardous waste disposal program. Do not pour any waste down the drain.
-
Quantitative Data
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 65001-21-0[1] |
| Molecular Formula | C₅H₃BrClNO₂S[2] |
| Molecular Weight | 256.50 g/mol [2] |
| Appearance | Solid[2] |
| Melting Point | 60-62.5 °C[1] |
| Boiling Point | 329.2 ± 27.0 °C at 760 mmHg[1] |
| Density | 1.9 ± 0.1 g/cm³[1] |
Workflow Diagram
The following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
